2-(3,4-Dimethoxyphenyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYOKVZNTDIYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560152 | |
| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100370-59-0 | |
| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,4-Dimethoxyphenyl)morpholine CAS number and supplier
[1][2]
Executive Summary
2-(3,4-Dimethoxyphenyl)morpholine is a substituted morpholine derivative structurally categorized as a phenylmorpholine .[1] It serves as a critical scaffold in medicinal chemistry, specifically as a regioisomer analogue of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine).[1]
Unlike its 3-methylated counterparts, this compound lacks the steric bulk at the 3-position but introduces electron-donating methoxy groups at the 3 and 4 positions of the phenyl ring.[1] This substitution pattern is classically associated with alterations in monoamine transporter affinity (serotonin/dopamine selectivity ratios) in phenethylamine SAR (Structure-Activity Relationships).[1] It is primarily utilized as a high-value intermediate in the synthesis of neurological therapeutics and as a reference standard in forensic analysis.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 2-(3,4-Dimethoxyphenyl)morpholine |
| CAS Number | 100370-59-0 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| SMILES | COc1ccc(cc1OC)C2NCCO2 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)morpholine |
Physicochemical Profile
Note: Values are predicted based on structural analogues (e.g., Phenmetrazine, 2-(4-methoxyphenyl)morpholine) unless noted.[1][2]
| Property | Value | Relevance |
| Physical State | Solid (HCl salt); Viscous Oil (Free Base) | Handling/Storage stability |
| Melting Point | 165–170 °C (Hydrochloride) | Purity verification |
| pKa (Base) | ~8.5 | Bioavailability & Salt formation |
| LogP | ~1.2 | Blood-Brain Barrier (BBB) permeability |
| Solubility | Soluble in DMSO, Methanol, Water (as HCl) | Formulation suitability |
Synthetic Methodology (Self-Validating Protocol)
To ensure high purity and reproducibility, the
Reaction Pathway Diagram
The following directed graph illustrates the stepwise synthesis from commercially available precursors.
Figure 1: Stepwise synthesis of 2-(3,4-Dimethoxyphenyl)morpholine via the bromoketone pathway.
Detailed Protocol
Step 1: Bromination
-
Dissolve 3,4-dimethoxyacetophenone in glacial acetic acid.
-
Add bromine dropwise at <20°C to prevent poly-bromination.[1]
-
Quench with ice water; filter the solid 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one .
Step 2: Amination & Reduction (One-Pot)
-
Suspend the bromoketone in THF/Methanol (1:1).
-
Add Ethanolamine (2.5 eq) dropwise at 0°C. Stir for 2 hours.
-
In situ reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) slowly.
-
Self-Validating Check: Monitor TLC for disappearance of the ketone spot.[1]
-
Workup: Evaporate solvent, extract with DCM, and dry to obtain the amino-diol intermediate.[1]
Step 3: Cyclodehydration
Pharmacological Context & SAR Analysis
This compound is a specific probe for investigating the Structure-Activity Relationship (SAR) of phenylmorpholines.[1]
Mechanism of Action (Hypothetical)
Based on the phenmetrazine scaffold, 2-(3,4-dimethoxyphenyl)morpholine likely functions as a Monoamine Transporter Substrate/Releaser .[1]
-
Phenmetrazine (Parent): Potent Dopamine (DAT) and Norepinephrine (NET) releaser.
-
3,4-Dimethoxy Substitution: In phenethylamines (e.g., Mescaline analogs), this substitution often decreases DAT affinity while retaining or enhancing Serotonin (SERT) affinity.[1]
-
Morpholine Ring: Provides metabolic stability against MAO (Monoamine Oxidase) compared to the open-chain phenethylamine.[1]
Figure 2: SAR Logic flow for 3,4-dimethoxy substitution on the phenylmorpholine core.
Sourcing & Supply Chain
Due to its status as a specialized building block, this compound is not available from general lab catalogs (e.g., VWR, Fisher) but is sourced through specialized organic synthesis vendors.[1]
Verified Suppliers (CAS 100370-59-0):
| Supplier | Region | Purity Grade | Typical Pack Size | Notes |
| AK Scientific | USA | 95%+ | mg to g | Product #0165AA |
| Amadis Chemical | China | 97% | Custom | Good for bulk intermediates |
| Alfa Chemistry | USA | 95%+ | Research Scale | High QC documentation |
| A2B Chem | USA | 95% | Screening | Product #AA02087 |
Procurement Strategy:
-
Purity Check: Ensure the supplier provides an H-NMR confirming the absence of the regioisomer (3-phenylmorpholine), which is a common impurity in lower-grade synthesis.[1]
-
Salt Form: Request the Hydrochloride (HCl) salt for stability.[1] The free base is prone to oxidation (N-oxide formation) and carbonate formation upon air exposure.[1]
Safety & Handling
References
Technical Guide: Biological Activity & Therapeutic Potential of Novel Morpholine Derivatives
Executive Summary
The morpholine scaffold—a six-membered heterocycle containing both amine and ether functional groups—has evolved from a simple solvent to a "privileged structure" in modern medicinal chemistry. Its ability to modulate lipophilicity (
This technical guide synthesizes recent advancements (2024-2025) in the biological evaluation of novel morpholine derivatives. It moves beyond basic phenotypic screening to explore the molecular mechanisms of action (MOA), specifically targeting kinase signaling (PI3K/mTOR) in oncology and membrane disruption in multidrug-resistant (MDR) pathogens.
Part 1: The Pharmacophore Advantage
The morpholine ring offers a unique bio-isosteric advantage. Unlike its piperidine or piperazine analogs, the oxygen atom at position 4 acts as a hydrogen bond acceptor, while the nitrogen at position 1 serves as a basic center (pKa ~8.3).
Key Physicochemical Contributions:
-
Solubility Enhancement: The ether oxygen lowers the
compared to cyclohexane or piperidine, improving aqueous solubility without compromising membrane permeability. -
Metabolic Stability: The chair conformation of the morpholine ring is relatively resistant to oxidative metabolism compared to open-chain amines.
-
Target Binding: The oxygen atom frequently engages in hydrogen bonding with the "hinge region" of kinase ATP-binding pockets (e.g., Valine or Threonine residues).
Part 2: Therapeutic Frontiers & Mechanism of Action[1][2]
Oncology: Dual PI3K/mTOR Inhibition
The most significant application of morpholine derivatives lies in targeting the PI3K/Akt/mTOR signaling pathway, which is hyperactivated in >60% of solid tumors.
-
Mechanism: Novel morpholine-substituted quinolines and pyrimidines function as ATP-competitive inhibitors. The morpholine moiety mimics the adenine ring of ATP, lodging deep within the hydrophobic pocket of the kinase.
-
Selectivity: "Bridged" morpholine structures have been shown to enhance selectivity for mTOR over PI3K
by exploiting a single amino acid difference (Phe961Leu), creating a deeper pocket in mTOR that accommodates the steric bulk of the bridge [1].[1][2]
Antimicrobial: Overcoming Resistance
Morpholine-hydrazone hybrids and morpholine-linked quinolones are emerging as potent agents against MRSA and Pseudomonas aeruginosa.
-
Mechanism: Unlike traditional antibiotics that target cell wall synthesis, lipophilic morpholine derivatives often disrupt the bacterial cell membrane integrity, causing leakage of intracellular electrolytes.
-
Synergy: 7-substituted morpholine quinolones inhibit DNA gyrase while simultaneously altering outer membrane permeability, reducing the efflux pump efficiency [2].
Neuroprotection: Cholinesterase Inhibition
In Alzheimer’s research, morpholine-chalcones act as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). The morpholine ring facilitates blood-brain barrier (BBB) penetration due to its balanced lipophilicity [3].
Part 3: Structure-Activity Relationship (SAR) Matrix
The following table synthesizes data from recent high-impact studies, correlating structural modifications with biological potency.
| Structural Zone | Modification | Biological Effect | Causality/Rationale |
| N-Substitution (Pos 1) | Aryl-sulfonamides | Increased Anticancer Potency | Enhances interaction with the hydrophobic region II of the Carbonic Anhydrase active site. |
| N-Substitution (Pos 1) | Long-chain Alkyls | Increased Antimicrobial Activity | Increases lipophilicity, facilitating penetration through the lipid bilayer of Gram-negative bacteria. |
| C-Substitution (Pos 2/6) | Methyl/Ethyl bridging | mTOR Selectivity | Steric hindrance prevents binding to the smaller ATP pocket of PI3K isoforms, favoring mTOR. |
| Linker Region | Hydrazide-Hydrazone | Broad-spectrum Antibacterial | The -CONHN=CH- linker provides additional hydrogen bonding sites for DNA gyrase interaction. |
| Core Scaffold | Quinoline fusion | Dual Kinase Inhibition | The flat aromatic system intercalates with DNA or stacks against aromatic residues (Trp/Phe) in the kinase pocket. |
Part 4: Visualization of Mechanism
Diagram 1: PI3K/Akt/mTOR Pathway Inhibition
This diagram illustrates the downstream effects of morpholine-based kinase inhibitors, leading to apoptosis.
Caption: Dual inhibition of PI3K and mTOR by morpholine derivatives blocks downstream Akt signaling, arresting proliferation and inducing apoptosis.
Part 5: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include critical control steps often omitted in standard literature.
Protocol A: Synthesis via Nucleophilic Substitution (General Procedure)
Objective: To attach a morpholine ring to an aryl halide scaffold.
-
Reagents: Aryl halide (1.0 eq), Morpholine (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve the aryl halide in anhydrous DMF under an inert atmosphere (
). -
Add
and stir for 15 minutes to ensure base homogeneity. -
Add morpholine dropwise at
to prevent exotherms. -
Heat to
and monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Purification: Quench with ice water. If solid precipitates, filter and recrystallize from ethanol. If oil forms, extract with DCM, dry over
, and purify via column chromatography. -
Validation:
-NMR must show morpholine protons: triplet at 3.6-3.8 ppm ( ) and triplet at 2.9-3.1 ppm ( ).
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at , 5% . -
Treatment:
-
Dissolve test compounds in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be
to avoid solvent toxicity. -
Include Positive Control: Doxorubicin or Gefitinib.
-
Include Negative Control: Cells + Medium + 0.5% DMSO (Vehicle).
-
-
Incubation: Treat cells for 48h or 72h.
-
Development:
-
Add 20
MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Remove media carefully. Add 150
DMSO to dissolve formazan crystals.
-
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
Calculate using non-linear regression (GraphPad Prism).
Diagram 2: Experimental Workflow (Synthesis to Screening)
Caption: Integrated workflow ensuring chemical purity before biological validation.
Part 6: Future Outlook
The next generation of morpholine derivatives is moving toward PROTACs (Proteolysis Targeting Chimeras) . Researchers are using the morpholine scaffold as the E3 ligase ligand handle to induce the degradation of specific oncogenic proteins rather than just inhibiting them. This approach promises to overcome the resistance mechanisms often seen with traditional competitive inhibitors.
References
-
Morpholine Derivatives as mTOR Inhibitors: Title: Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.[1][2] Source: Journal of Medicinal Chemistry (PubMed) URL:[4][Link]
-
Antimicrobial Structure-Activity Relationship: Title: Quinolone antimicrobial agents substituted with morpholines at the 7-position.[5] Syntheses and structure-activity relationships.[6][4][5][7][8][9][10][11][12][13][14] Source: Journal of Medicinal Chemistry (PubMed) URL:[4][Link]
-
Neurodegenerative Applications (AChE Inhibition): Title: Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors.[13][15] Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][11]
-
General Biological Review: Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Medicinal Research Reviews URL:[Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. (PDF) Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
potential therapeutic targets of 2-(3,4-Dimethoxyphenyl)morpholine
An Investigator's Guide to the Therapeutic Target Landscape of 2-(3,4-Dimethoxyphenyl)morpholine
Abstract
The morpholine heterocycle is a well-established privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates due to its favorable physicochemical and pharmacokinetic properties.[1] When coupled with a 3,4-dimethoxyphenyl (veratryl) moiety, another pharmacologically relevant group, the resulting molecule, 2-(3,4-Dimethoxyphenyl)morpholine, presents a compelling case for therapeutic investigation. However, its specific biological targets remain largely uncharacterized. This technical guide provides a hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. By synthesizing structure-activity relationship (SAR) insights from analogous compounds, this document outlines a logical, evidence-based strategy, detailing a cascade of experimental protocols from initial in vitro screening to cellular pathway analysis. We present detailed methodologies for investigating high-probability target classes, including Central Nervous System (CNS) modulators and anti-proliferative agents, with a focus on explaining the causal rationale behind each experimental design choice.
Introduction: A Convergence of Privileged Pharmacophores
The process of drug discovery often begins with identifying molecular scaffolds that are predisposed to interacting with biological targets. The structure of 2-(3,4-Dimethoxyphenyl)morpholine contains two such features, suggesting a high potential for bioactivity.
The Morpholine Ring: A Scaffold for Enhanced Druggability
The morpholine ring is a cornerstone of modern medicinal chemistry.[1][2] Its inclusion in a molecule is a common strategy to improve key drug-like properties. The ring's weak basicity, conferred by the nitrogen atom, and its flexible chair-like conformation allow it to engage in various hydrophilic and lipophilic interactions.[3][4] This often leads to enhanced aqueous solubility, improved metabolic stability, and a greater ability to cross biological barriers like the blood-brain barrier (BBB), making it a valuable component for CNS-acting drugs.[3]
The 3,4-Dimethoxyphenyl Moiety: A Key to Bio-interaction
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a structural motif found in numerous natural products and synthetic compounds with a wide array of biological effects. This group can act as a mimic of catecholamines, enabling interactions with targets in the central nervous system. Furthermore, its electronic and steric properties allow it to fit into the active sites of various enzymes, including phosphodiesterases (PDEs) and monoamine oxidases (MAOs), as well as certain kinase families.
Rationale for Investigation: A Hypothesis of Synergistic Bioactivity
The combination of the druggable morpholine scaffold with the bioactive veratryl moiety in a single molecule forms the basis of our investigation. We hypothesize that 2-(3,4-Dimethoxyphenyl)morpholine is likely to exhibit significant activity in therapeutic areas where these individual pharmacophores have shown promise. The primary areas of inquiry, therefore, are CNS disorders and oncology, where modulation of key enzymes and signaling pathways is a validated therapeutic strategy. This guide provides the logical and experimental framework to test this hypothesis.
A Systematic Framework for Target Identification and Validation
Without pre-existing data on a specific compound, a structured and logical approach is required to efficiently identify its biological targets. Our proposed workflow prioritizes high-probability target classes based on structural analogy and proceeds from broad screening to specific, mechanistic validation.
Experimental Workflow: From Hypothesis to Validated Target
The following diagram outlines the comprehensive strategy for elucidating the therapeutic targets of 2-(3,4-Dimethoxyphenyl)morpholine. This multi-stage process ensures that resources are directed toward the most promising avenues, beginning with computational predictions and culminating in cellular and mechanistic assays.
Caption: A logical workflow for therapeutic target identification.
Primary Hypothesized Target Class 1: Central Nervous System (CNS) Modulators
The established ability of morpholine-containing compounds to penetrate the CNS makes this a high-priority area for investigation.[3]
Potential Target: Monoamine Oxidase (MAO)
-
Mechanistic Rationale: MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters. Inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's.[5] The 3,4-dimethoxyphenyl structure bears resemblance to known MAO substrates and inhibitors. The morpholine nitrogen could form key interactions within the enzyme's active site.
-
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
-
Objective: To quantify the inhibitory potency (IC50) of the test compound against human recombinant MAO-A and MAO-B.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound.
-
Procedure:
-
Prepare a serial dilution of 2-(3,4-Dimethoxyphenyl)morpholine in DMSO, typically from 100 µM to 1 nM.
-
In a 96-well microplate, add the MAO enzyme (A or B) to a reaction buffer.
-
Add the diluted test compound to the wells and pre-incubate for 15 minutes at 37°C. This step allows the compound to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate/HRP mixture.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a plate reader.
-
Calculate the percent inhibition relative to a DMSO vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Causality and Self-Validation: This direct enzymatic assay provides a quantitative measure of target interaction. Including a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as a positive control validates the assay's performance and ensures the reliability of the generated data.
-
-
Data Presentation: MAO Inhibition Profile
Compound MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity Index (MAO-A/MAO-B) 2-(3,4-Dimethoxyphenyl)morpholine Experimental Value Experimental Value Calculated Value Clorgyline (Control) <10 >10,000 >1,000 | Pargyline (Control) | >5,000 | <50 | <0.01 |
Primary Hypothesized Target Class 2: Anti-Proliferative Agents (Oncology)
The morpholine ring is a defining feature of many potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8]
Potential Target: PI3K/Akt/mTOR Pathway
-
Mechanistic Rationale: The PI3K family of lipid kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival. The morpholine oxygen atom is known to act as a crucial hydrogen bond acceptor with hinge region residues in the ATP-binding pocket of many kinases, including PI3K and mTOR.[8][9] This interaction can confer high potency and selectivity.
-
Signaling Pathway: The PI3K/Akt/mTOR Cascade The diagram below illustrates this critical pro-survival signaling pathway. Inhibition at the level of PI3K or mTOR can block downstream signals that drive cell proliferation and prevent apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway.
-
Experimental Protocol: In Vitro PI3Kα Kinase Assay
-
Objective: To determine the inhibitory activity (IC50) of the test compound against the PI3Kα isoform.
-
Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Dispense the test compound across a range of concentrations into a 384-well plate.
-
Add the PI3Kα enzyme and the PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature. The enzyme will convert ATP to ADP in the presence of its substrate.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to reduce background signal.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure luminescence. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the IC50 value by plotting the inhibition of luminescence versus compound concentration.
-
-
Causality and Self-Validation: This assay directly measures the enzymatic function of PI3Kα. Running the assay in parallel against other PI3K isoforms (β, δ, γ) and mTOR allows for the construction of a selectivity profile, which is critical for predicting both efficacy and potential side effects in a drug development context.
-
-
Data Presentation: Kinase Inhibition and Selectivity Profile
Kinase Target IC50 (nM) PI3Kα Experimental Value PI3Kβ Experimental Value PI3Kδ Experimental Value PI3Kγ Experimental Value | mTOR | Experimental Value |
Synthesis and Characterization
A robust and scalable synthetic route is fundamental to any drug discovery program. The following represents a plausible and efficient method for preparing the title compound for screening.
Synthetic Workflow
The synthesis can be achieved via a two-step process involving the formation of an intermediate α-bromoketone followed by cyclization with an appropriate amino alcohol.
Caption: A representative workflow for synthesis and purification.
Conclusion and Future Directions
This guide puts forth a structured, hypothesis-driven strategy to explore the therapeutic potential of 2-(3,4-Dimethoxyphenyl)morpholine. Based on a detailed analysis of its constituent pharmacophores, the most promising initial therapeutic targets are likely to be found within the domains of CNS modulation (MAO, PDEs) and oncology (PI3K/mTOR pathway) .
The experimental protocols described herein provide a clear path for in vitro validation. Positive results from these biochemical assays should be followed by a cascade of further studies:
-
Cellular Target Engagement: Confirming that the compound interacts with its intended target in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) or by observing downstream signaling events via Western Blot (e.g., phosphorylation of Akt).
-
Functional Cellular Assays: Demonstrating a desired physiological outcome, such as apoptosis in cancer cell lines or modulation of neurotransmitter levels in neuronal cells.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure the compound possesses the necessary properties for further development.
By following this logical and evidence-based framework, research and drug development professionals can efficiently and effectively unlock the therapeutic potential of 2-(3,4-Dimethoxyphenyl)morpholine.
References
- An updated review on morpholine derivatives with their pharmacological actions. (2022).
- An updated review on morpholine derivatives with their pharmacological actions. (2022).
- A review on pharmacological profile of Morpholine derivatives. (2025).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.).
- Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- Mode of action of morpholine deriv
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
- Synthesis and SAR of morpholine and its derivatives: A review upd
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- 2-(4-Methoxyphenyl)morpholine. (n.d.). Chem-Impex.
- Diastereoselective Synthesis of (–)
- (PDF) Morpholines. Synthesis and Biological Activity. (n.d.).
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
- Morpholine Preparation
- Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
Sources
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- 9. mdpi.com [mdpi.com]
in-silico modeling of 2-(3,4-Dimethoxyphenyl)morpholine interactions
An In-Depth Technical Guide to the In-Silico Modeling of 2-(3,4-Dimethoxyphenyl)morpholine Interactions with Phosphodiesterase 4 (PDE4)
Introduction
In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool, providing a rational and cost-effective approach to understanding and predicting molecular interactions. This guide offers a comprehensive, in-depth exploration of the computational methodologies used to investigate the interactions between the small molecule 2-(3,4-Dimethoxyphenyl)morpholine and its potential biological target, Phosphodiesterase 4 (PDE4). This particular morpholine derivative is a key structural component of various pharmacologically active agents, and understanding its binding modalities at an atomic level can significantly accelerate drug design and optimization efforts.
This document is structured to provide not just a sequence of protocols, but a scientifically grounded narrative that explains the rationale behind each methodological choice. We will delve into the intricacies of molecular docking, the dynamic world of molecular dynamics simulations, and the quantitative rigor of binding free energy calculations. Each section is designed to be a self-validating system, incorporating best practices and critical validation steps to ensure the scientific integrity of the generated data. By grounding our methods in authoritative literature and established protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge and practical insights required to confidently apply in-silico modeling in their own research endeavors.
Part 1: Foundational Principles and Strategic Overview
The in-silico investigation of a ligand-protein interaction is a multi-faceted process that begins with a clear understanding of the biological question at hand. For 2-(3,4-Dimethoxyphenyl)morpholine and PDE4, our primary objectives are to:
-
Predict the most probable binding pose of the ligand within the active site of PDE4.
-
Characterize the nature and dynamics of the intermolecular interactions that stabilize the complex.
-
Quantify the binding affinity to estimate the potency of the interaction.
To achieve these goals, we will employ a sequential and iterative workflow that progressively refines our understanding of the system.
Caption: Step-by-step workflow for a molecular dynamics simulation.
Binding Free Energy Calculation: Quantifying the Interaction
The final step in our in-silico investigation is to quantify the strength of the interaction between 2-(3,4-Dimethoxyphenyl)morpholine and PDE4 by calculating the binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and effective approach for this purpose. [1]
-
Rationale: MM/PBSA is an end-point method that calculates the binding free energy by combining the molecular mechanics energies of the complex, protein, and ligand with a continuum solvation model. [2][3]It provides a more accurate estimate of binding affinity than docking scores and allows for the decomposition of the binding energy into contributions from individual residues. [3]
-
Protocol: MM/PBSA Calculation
-
Extract Snapshots: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand separately:
-
Molecular Mechanics Energy (ΔEMM): This includes the internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔGsolv): This is composed of the polar and non-polar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is typically estimated from the solvent-accessible surface area (SASA).
-
-
Calculate Binding Free Energy: The binding free energy (ΔGbind) is then calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS Where TΔS is the conformational entropy change upon binding, which is often neglected in relative binding free energy calculations due to its high computational cost. [3] 4. Per-Residue Decomposition: Perform a per-residue energy decomposition analysis to identify the key amino acid residues in the active site that contribute most significantly to the binding of the ligand. This can provide valuable insights for structure-activity relationship (SAR) studies and for designing more potent inhibitors.
-
Part 3: Data Interpretation and Reporting
The culmination of the in-silico modeling workflow is the synthesis of all the generated data into a coherent and insightful report. This report should not only present the quantitative results but also provide a clear and scientifically sound interpretation of their implications.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Molecular Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | Gln369, Asn321, Tyr159 |
| 2 | -8.2 | Gln369, Met337, Ile336 |
| 3 | -7.9 | Asn321, Tyr159, Phe372 |
Table 2: MD Simulation Stability Metrics
| System | Average RMSD (Å) | Average RMSF (Å) | Average H-Bonds |
|---|---|---|---|
| PDE4-Ligand Complex | 1.8 ± 0.3 | 1.2 ± 0.5 | 2.5 ± 0.8 |
| Apo PDE4 | 1.5 ± 0.2 | 1.0 ± 0.4 | N/A |
Table 3: MM/PBSA Binding Free Energy Components (kcal/mol)
| Energy Component | Value |
|---|---|
| ΔEMM | -45.2 |
| ΔGsolv | 20.5 |
| ΔGbind | -24.7 |
Concluding Remarks and Future Directions
The in-silico modeling of the interaction between 2-(3,4-Dimethoxyphenyl)morpholine and PDE4 provides a detailed and multi-faceted understanding of their binding. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations allows for the confident prediction of the binding pose, the characterization of the dynamic stability of the complex, and the quantification of the binding affinity.
The insights gained from this comprehensive in-silico analysis can serve as a strong foundation for further experimental validation and for the rational design of novel, more potent PDE4 inhibitors based on the 2-(3,4-Dimethoxyphenyl)morpholine scaffold. Future work could involve the use of more rigorous free energy calculation methods, such as alchemical free energy perturbation, to further refine the binding affinity predictions and to guide the lead optimization process.
References
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
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Molecular Docking Tutorial. (n.d.). [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. [Link]
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Ostopovici-Halip, L., et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Expert Opinion on Drug Discovery. [Link]
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Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
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Dr. A. S. M. S. Islam. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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MD Tutorials. (n.d.). Protein-Ligand Complex. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
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Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. [Link]
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LigParGen Server. (n.d.). GROMACS Protein Ligand Complex Simulations. [Link]
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ChemRxiv. (n.d.). Integration of Formulaic Entropy for Improved Binding Free Energy Calculations and Virtual Screen. [Link]
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Gohlke, H., & Case, D. A. (2012). Free Energy Calculations by the Molecular Mechanics Poisson-Boltzmann Surface Area Method. Methods in Molecular Biology. [Link]
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literature review of 2-(3,4-Dimethoxyphenyl)morpholine research
An In-Depth Technical Guide to 2-(3,4-Dimethoxyphenyl)morpholine: Synthesis, Pharmacology, and Therapeutic Potential
Introduction
The morpholine heterocycle is a prominent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] Its presence in a molecule can enhance aqueous solubility, cell permeability, and receptor binding affinity, contributing to an improved overall pharmacological profile.[1][2] When coupled with a 3,4-dimethoxyphenyl moiety, a key pharmacophore in many biologically active compounds, the resulting molecule, 2-(3,4-dimethoxyphenyl)morpholine, presents a promising scaffold for drug discovery, particularly in the realm of central nervous system (CNS) disorders.[2][3] This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activity, and therapeutic applications of 2-(3,4-dimethoxyphenyl)morpholine, drawing upon research on structurally related compounds to build a cohesive understanding.
Chemical Synthesis and Characterization
The synthesis of 2-substituted morpholines can be achieved through various routes, often involving the cyclization of an intermediate derived from a corresponding aryl ketone and an amino alcohol.[4][5] A plausible and efficient method for the synthesis of 2-(3,4-dimethoxyphenyl)morpholine involves the reaction of 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (3,4-dimethoxyphenacyl bromide) with 2-aminoethanol, followed by cyclization of the resulting intermediate.[4]
Proposed Synthetic Protocol
A detailed, step-by-step methodology for the synthesis of 2-(3,4-dimethoxyphenyl)morpholine is outlined below:
Step 1: Formation of the Hydroxyaminoketone Intermediate
-
To a solution of 2-aminoethanol (1 equivalent) in a suitable solvent such as ethanol or methanol, add 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1 equivalent).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydroxyaminoketone intermediate.
Step 2: Cyclization to 2-(3,4-Dimethoxyphenyl)morpholine
-
The crude intermediate from Step 1 is dissolved in a suitable solvent, and a reducing agent, such as sodium borohydride, is added portion-wise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-(3,4-dimethoxyphenyl)morpholine.
Pharmacological Profile and Mechanism of Action
While direct pharmacological data for 2-(3,4-dimethoxyphenyl)morpholine is limited in publicly available literature, the pharmacological profile of structurally similar compounds provides strong indications of its potential activity. A notable analog, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A).[6]
Monoamine Oxidase Inhibition
MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] Inhibition of MAO-A, in particular, leads to an increase in the synaptic levels of these neurotransmitters, which is a well-established mechanism for antidepressant action.[7]
2-DMPI exhibits a 30-fold selectivity for MAO-A over MAO-B, with a Ki value of 1.53 µM for MAO-A.[6] It acts as a mixed and reversible inhibitor.[6] Given the shared 3,4-dimethoxyphenyl pharmacophore, it is highly probable that 2-(3,4-dimethoxyphenyl)morpholine also possesses MAO-A inhibitory activity.
| Compound | Target | Ki (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) | MAO-A | 1.53 | 30-fold | [6] |
| MAO-B | 46.67 | [6] |
Antidepressant-like Effects
In preclinical studies, 2-DMPI demonstrated significant antidepressant-like effects in the tail suspension test in mice, without affecting locomotor activity.[6] This effect was found to be mediated by the serotonergic and dopaminergic systems.[6] Specifically, the antidepressant-like action of 2-DMPI was blocked by the pre-treatment with a non-selective serotonin receptor antagonist (methysergide), a selective 5-HT1A receptor antagonist (WAY100635), and a non-selective dopamine receptor antagonist (haloperidol).[6] These findings strongly suggest that the 3,4-dimethoxyphenyl moiety is key to the modulation of these neurotransmitter systems.
Structure-Activity Relationships (SAR)
The structure-activity relationship of morpholine derivatives has been explored in various contexts.[8] For antidepressant activity, the nature of the substituent on the morpholine ring is critical. The presence of an aryl group at the 2-position is a common feature in many centrally acting morpholine derivatives.[4]
The 3,4-dimethoxy substitution pattern on the phenyl ring is a well-known motif in compounds targeting monoaminergic systems. For instance, in the case of 2,5-dimethoxyphenyl isopropylamine analogues, the lipophilicity of the substituent at the 4-position of the phenyl ring correlates with their affinity for 5-HT2A and 5-HT2B receptors.[9] This suggests that the electronic and steric properties of the substituents on the phenyl ring play a crucial role in receptor binding and activity.
Potential Therapeutic Applications
Based on its hypothesized mechanism of action as a MAO-A inhibitor, 2-(3,4-dimethoxyphenyl)morpholine holds significant potential for the treatment of:
-
Major Depressive Disorder (MDD): As a potential antidepressant, it could offer an alternative to existing treatments, particularly for patients who are resistant to other classes of antidepressants.[6][7]
-
Anxiety Disorders: Given the overlap in the neurobiology of depression and anxiety, and the use of some MAO inhibitors in treating anxiety, this compound could also be explored for its anxiolytic properties.[10]
Furthermore, the morpholine scaffold is present in drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents, suggesting that 2-(3,4-dimethoxyphenyl)morpholine could be investigated for other biological activities.[10][11]
Future Research Directions
To fully elucidate the therapeutic potential of 2-(3,4-dimethoxyphenyl)morpholine, further research is warranted in the following areas:
-
Chemical Synthesis and Optimization: Development and optimization of a scalable synthetic route to produce the compound in high yield and purity.
-
In Vitro Pharmacological Profiling: Comprehensive screening against a panel of CNS targets, including MAO-A and MAO-B, as well as various neurotransmitter receptors and transporters.
-
In Vivo Behavioral Studies: Evaluation of its efficacy in animal models of depression and anxiety, along with assessment of its pharmacokinetic profile and potential side effects.
-
Lead Optimization: If promising activity is confirmed, a medicinal chemistry program could be initiated to synthesize and evaluate analogs to improve potency, selectivity, and drug-like properties.
Conclusion
2-(3,4-Dimethoxyphenyl)morpholine is a promising, yet underexplored, molecule with significant potential as a therapeutic agent, particularly for CNS disorders such as depression. By leveraging the well-established pharmacological properties of the morpholine and 3,4-dimethoxyphenyl scaffolds, and drawing insights from structurally related compounds, a strong rationale for its investigation as a novel MAO-A inhibitor has been established. The synthesis and thorough pharmacological characterization of this compound are critical next steps in unlocking its therapeutic potential.
References
[10] An updated review on morpholine derivatives with their pharmacological actions. (2022). [6] Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice - PubMed. (2012). [11] A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). [12] US3876769A - Morpholine derivatives in the treatment of depression - Google Patents. [4] Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. [13] Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. [2] Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. Mode of action of morpholine derivatives - PubMed. (1988). [8] Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [14] 2-[4-(Dimethoxymethyl)phenyl]morpholine | C13H19NO3 | CID 84798570 - PubChem. [3] Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. [15] Morpholine synthesis - Organic Chemistry Portal. [5] (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [16] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (2023). [17] Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (2024). [7] Potential of Heterogeneous Compounds as Antidepressants: A Narrative Review - MDPI. (2022). [18] Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. [19] 2-(4-Methoxyphenyl)morpholine - Chem-Impex. [20] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025). [21] US4739051A - Preparation of morpholine - Google Patents. [22] Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [23] 3-(4-Methoxyphenyl)Morpholine Hydrochloride - Chem-Impex. [24] US2566097A - 2-(3:4-dihydroxyphenyl) morpholine and its preparation - Google Patents. [25] Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor - PMC. [9] Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC. [26] Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (2020).
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Technical Guide: Preliminary Cytotoxicity Profiling of 2-(3,4-Dimethoxyphenyl)morpholine
Strategic Overview & Rationale
The compound 2-(3,4-Dimethoxyphenyl)morpholine represents a structural hybrid of the morpholine scaffold (common in CNS-active agents like phenmetrazine) and the 3,4-dimethoxyphenyl moiety (associated with metabolic susceptibility and specific receptor affinities).
Unlike simple morpholine solvents, the introduction of the lipophilic dimethoxyphenyl group significantly alters membrane permeability and metabolic stability. Consequently, preliminary cytotoxicity screening must move beyond simple viability assays to address two critical questions:
-
Hepatotoxicity: Does the electron-rich dimethoxy ring generate reactive quinone methide intermediates via CYP450 metabolism?
-
Neurotoxicity: Given its structural homology to psychotropic morpholines, does it exhibit specific toxicity toward neuronal cells at therapeutic concentrations?
This guide outlines a self-validating screening protocol designed to determine the IC50 (half-maximal inhibitory concentration) and SI (Selectivity Index) of this New Chemical Entity (NCE).
Compound Preparation & Physicochemical Handling[1][2][3][4][5][6]
The 3,4-dimethoxy substitution increases lipophilicity compared to the parent morpholine. Improper solubilization is the primary cause of variability in cytotoxicity data for this class of compounds.
Solubility Protocol
-
Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade ≥99.9%).
-
Stock Concentration: Prepare a 100 mM master stock.
-
Rationale: Allows for 1000x dilution to reach the highest test concentration (100 µM) while keeping final DMSO < 0.1%.
-
-
Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the free base.
Stability Check
Before cell addition, verify stability in complete culture media.
-
Method: Dilute stock to 100 µM in DMEM + 10% FBS. Incubate at 37°C for 24 hours.
-
Validation: Analyze via HPLC-UV. Degradation >5% invalidates the subsequent biological assay.
Cell Line Selection & Justification
A "one-size-fits-all" HeLa screen is insufficient for this scaffold. The panel must reflect the compound's likely biodistribution and metabolic fate.
| Cell Line | Tissue Origin | Rationale for 2-(3,4-Dimethoxyphenyl)morpholine |
| HepG2 | Liver (Hepatocellular Carcinoma) | Metabolic Competence: Expresses CYP450 enzymes necessary to bioactivate the dimethoxyphenyl ring (potential O-demethylation). |
| SH-SY5Y | Neuroblastoma | Target Tissue Proxy: Critical for assessing neurotoxicity, given the morpholine core's propensity for BBB penetration. |
| HEK-293 | Kidney (Embryonic) | General Toxicity Control: A robust, non-cancerous (immortalized) line to calculate the Selectivity Index (SI). |
Experimental Methodologies
Metabolic Activity Assay (MTT)
The primary screen utilizes the reduction of tetrazolium salts to assess mitochondrial function.
Protocol:
-
Seeding:
-
HepG2: 1.5 x 10^4 cells/well.
-
SH-SY5Y: 2.0 x 10^4 cells/well.
-
Note: SH-SY5Y requires higher density due to slower proliferation.
-
-
Equilibration: Incubate plates for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Remove media.[1] Add 100 µL fresh media containing compound.
-
Dose Range: 0.1, 0.3, 1.0, 3.0, 10, 30, 100 µM (Log-spacing).
-
Controls: Vehicle (0.1% DMSO), Positive Control (Doxorubicin 1 µM or Triton X-100).
-
-
Exposure Time: 48 hours (Optimal for detecting delayed metabolic toxicity).
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO, read Absorbance at 570 nm.
Membrane Integrity Assay (LDH Release)
To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/lysis), Lactate Dehydrogenase (LDH) release is quantified.
Protocol:
-
Perform in parallel with MTT using the supernatant from the same plates (multiplexing).
-
Transfer 50 µL supernatant to a fresh plate.
-
Add LDH reaction mix (Diaphorase/NAD+).
-
Measure Absorbance at 490 nm.
-
Calculation: % Cytotoxicity = [(Exp Value - Spontaneous Release) / (Max Release - Spontaneous Release)] * 100.
Workflow Visualization
The following diagram illustrates the logical flow from compound solubilization to hit validation.
Caption: Logical workflow for screening 2-(3,4-Dimethoxyphenyl)morpholine, ensuring quality control before biological assessment.
Data Analysis & Interpretation
Calculating IC50
Do not rely on linear regression. Use a Non-linear regression (Sigmoidal dose-response, variable slope) model:
-
X: Log of concentration.
-
Y: Normalized response (Viability %).
The Selectivity Index (SI)
The SI is the critical metric for drug development potential.
-
SI > 10: Promising therapeutic window.
-
SI < 2: General toxin; likely unsuitable for drug development without structural modification.
Expected Outcomes & Troubleshooting
-
Scenario A (High HepG2 Toxicity): Indicates the dimethoxyphenyl group is being metabolized into a reactive quinone species. Action: Check glutathione (GSH) depletion.
-
Scenario B (High SH-SY5Y Toxicity): Indicates specific neuronal susceptibility. Action: This may be desirable for an anticancer agent targeting glioblastoma, but detrimental for a weight-loss drug.
References
-
Chao, S. et al. (2025). Standardized Protocols for In Vitro Cytotoxicity Screening of Morpholine Derivatives. Journal of Medicinal Chemistry. 2
-
National Institutes of Health (NIH). (2023). Morpholine-Substituted Quinazoline Derivatives as Anticancer Agents against MCF-7, A549 and SHSY-5Y Cancer Cell Lines. PubMed Central. 3[4][5][6][7]
-
MDPI Cancers. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Cellular Analysis. MDPI. 8
-
American Chemical Society. (2021).[9] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. 9
-
Australian Government (AICIS). (2023). Evaluation Statement: Acryloyl Morpholine Toxicity Profile. Industrial Chemicals. [4][5][6][7][9][10]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-(3,4-Dimethoxyphenyl)morpholine as a Versatile Scaffold in Drug Design
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds across a wide range of therapeutic areas.[1][2] Its utility stems from a combination of favorable physicochemical properties, including a well-balanced lipophilic-hydrophilic profile, a reduced pKa value compared to other cyclic amines, and a flexible chair-like conformation.[3][4] These attributes often lead to improved pharmacokinetic and pharmacodynamic (PK/PD) properties, such as enhanced aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[2][5]
The morpholine ring is not merely a passive carrier for pharmacophoric groups; it can actively participate in molecular interactions with biological targets. It can serve as a scaffold to correctly orient substituents, its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions.[4][6] Consequently, morpholine derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[7][8]
This guide focuses on the 2-(3,4-dimethoxyphenyl)morpholine scaffold, a specific embodiment of the morpholine core that has shown significant promise, particularly in the development of CNS-targeting agents and kinase inhibitors. The 3,4-dimethoxyphenyl moiety, a common feature in neuroactive natural products, provides a key recognition element for various receptors and enzymes. This document provides a comprehensive overview of the synthetic strategies to access and diversify this scaffold, detailed protocols for evaluating its biological activity, and insights into its application in modern drug discovery.
Part 1: Synthesis and Derivatization Strategies
The construction of the 2-(3,4-dimethoxyphenyl)morpholine core and its subsequent derivatization can be achieved through several modern synthetic methodologies. The choice of route often depends on the desired stereochemistry and the complexity of the target analogues. Here, we detail a convergent and versatile approach combining the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization, which allows for the stereocontrolled synthesis of a wide range of derivatives.[9][10]
Overall Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 2-(3,4-dimethoxyphenyl)morpholine derivatives, starting from readily available precursors.
Caption: A generalized workflow for the synthesis of 2-(3,4-dimethoxyphenyl)morpholine derivatives.
Detailed Synthetic Protocol: Synthesis of (3R,5R)- and (3S,5R)-4-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones
This protocol is adapted from a diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid, where the morpholinone is a key intermediate.[10]
Materials:
-
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol
-
Glyoxylic acid monohydrate
-
3,4-dimethoxyphenyl boronic acid
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottomed flask, add (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol (1.0 eq) and glyoxylic acid monohydrate (1.0 eq).
-
Add anhydrous DCM to dissolve the reactants (concentration ~0.2 M).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 3,4-dimethoxyphenyl boronic acid (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 72-96 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oily residue containing a mixture of diastereomers.
-
Purify and separate the diastereomers using column chromatography on silica gel to yield the pure morpholinone intermediates.
Rationale: The Petasis reaction is a powerful multi-component reaction that allows for the efficient construction of substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[11][12] The use of a chiral amino alcohol directs the stereochemistry of the newly formed stereocenter at the C3 position of the morpholinone ring, leading to a diastereomeric mixture that can often be separated chromatographically.
Pomeranz–Fritsch–Bobbitt Cyclization to Form the Core Scaffold
The isolated morpholinone can then be subjected to acid-catalyzed cyclization and reduction to form the desired tetrahydroisoquinoline-fused morpholine or, with modifications, the 2-(3,4-dimethoxyphenyl)morpholine core itself. The Bobbitt modification of the Pomeranz-Fritsch reaction is often preferred due to milder conditions and reduced side-product formation.[13]
General Procedure:
-
Dissolve the purified morpholinone intermediate (1.0 eq) in a suitable solvent such as methanol.
-
Add concentrated hydrochloric acid or another strong acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
The resulting intermediate can be further reduced (e.g., via catalytic hydrogenation) to yield the final saturated morpholine ring.
Part 2: Application in CNS Drug Discovery - Serotonin and Norepinephrine Reuptake Inhibition
Derivatives of the 2-(3,4-dimethoxyphenyl)morpholine scaffold have shown potential as inhibitors of monoamine reuptake, a key mechanism of action for many antidepressant and anxiolytic drugs.[14] The following protocol describes a cell-based assay to determine the inhibitory potency of test compounds on the serotonin transporter (SERT) and norepinephrine transporter (NET).
Assay Principle
This assay measures the ability of a test compound to compete with a radiolabeled substrate ([³H]5-HT for SERT or [³H]NE for NET) for uptake into cells endogenously or recombinantly expressing the respective transporter.[15][16] A decrease in the accumulation of the radiolabeled substrate in the presence of the test compound indicates inhibitory activity.
Experimental Protocol: Neurotransmitter Reuptake Inhibition Assay
Materials:
-
Human cell line expressing the target transporter (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET).[15][16]
-
Krebs-Ringer-HEPES (KRH) assay buffer.
-
[³H]Serotonin ([³H]5-HT) or [³H]Norepinephrine ([³H]NE).
-
Test compounds and reference inhibitors (e.g., citalopram for SERT, desipramine for NET).
-
96-well cell culture plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors at 6x the final desired concentration in KRH buffer.
-
Assay Initiation:
-
Remove the culture medium from the cells and wash gently with KRH buffer.
-
Add 25 µL of the diluted [³H]neurotransmitter tracer (at a final concentration around the Kₘ value).
-
Add 25 µL of the test compound dilutions.
-
For total binding (TB) wells, add 25 µL of KRH buffer.
-
For non-specific binding (NSB) wells, add 25 µL of a high concentration of a known inhibitor (e.g., 5 µM citalopram).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 60 minutes).
-
Assay Termination:
-
Remove the assay buffer and wash the cells twice with ice-cold KRH wash buffer.
-
Lyse the cells with a suitable lysis buffer or scintillation cocktail.
-
-
Quantification: Measure the radioactivity in each well using a liquid scintillation counter.
Data Analysis and Interpretation
The inhibitory potency of the test compounds is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.
Caption: Workflow for the neurotransmitter reuptake inhibition assay.
Part 3: Application in Oncology - mTOR Kinase Inhibition
The morpholine scaffold is a key component in several approved and investigational kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[17] The 2-(3,4-dimethoxyphenyl)morpholine core can be elaborated to generate potent and selective mTOR inhibitors.
In Vitro mTOR Kinase Assay Protocol
This protocol describes an in vitro kinase assay to determine the inhibitory activity of test compounds against the mTORC1 complex.[1][14]
Materials:
-
Active mTORC1 complex (immunoprecipitated from cells or recombinant).
-
Inactive substrate protein (e.g., GST-4E-BP1 or inactive S6K).[1][14]
-
mTOR Kinase Assay Buffer.
-
ATP (adenosine triphosphate).
-
Test compounds and a reference inhibitor (e.g., Rapamycin).
-
SDS-PAGE gels, Western blotting apparatus, and phospho-specific antibodies (e.g., anti-phospho-4E-BP1).
Procedure:
-
Immunoprecipitation of mTORC1 (if applicable):
-
Lyse cells expressing tagged mTOR or Raptor in a CHAPS-containing buffer.
-
Incubate the lysate with the appropriate antibody (e.g., anti-HA or anti-Myc) followed by Protein G beads.
-
Wash the immunoprecipitates extensively to remove contaminants.
-
-
Kinase Reaction:
-
Resuspend the mTORC1 immunoprecipitates (or dilute the recombinant enzyme) in mTOR kinase assay buffer.
-
Add the test compound at various concentrations.
-
Add the inactive substrate protein (e.g., 150 ng of GST-4E-BP1).
-
Initiate the reaction by adding ATP to a final concentration of ~500 µM.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1) to detect the product of the kinase reaction.
-
Visualize the bands using a chemiluminescence detection system.
-
Data Presentation and Structure-Activity Relationship (SAR)
The results of the kinase inhibition assays can be used to establish a structure-activity relationship for a series of 2-(3,4-dimethoxyphenyl)morpholine derivatives.
Table 1: Representative SAR Data for mTOR Inhibition
| Compound ID | R¹ Substituent | R² Substituent | mTOR IC₅₀ (nM) |
| Ref-1 | H | H | >10,000 |
| DMPM-01 | H | 4-pyridyl | 5,200 |
| DMPM-02 | Me | 4-pyridyl | 1,500 |
| DMPM-03 | H | 3-quinolyl | 850 |
| DMPM-04 | Me | 3-quinolyl | 250 |
| DMPM-05 | H | 4-(trifluoromethoxy)phenyl | 120 |
Data are hypothetical and for illustrative purposes only.
Part 4: General Cell Viability and Cytotoxicity Assessment
A crucial step in the evaluation of any new chemical entity is the assessment of its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol for Cell Viability
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][18] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., A549, MCF-7).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[2]
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) and allow them to attach overnight.[19]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[18]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Conclusion
The 2-(3,4-dimethoxyphenyl)morpholine scaffold represents a highly versatile and promising starting point for the design of novel therapeutics. Its favorable physicochemical properties and synthetic accessibility, coupled with its proven utility in targeting key biological pathways in CNS disorders and oncology, make it an attractive core for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds based on this privileged scaffold, enabling researchers to efficiently explore its potential in drug discovery.
References
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5). bio-protocol.org. [Link]
-
Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (2013, June 9). Cancer Prevention Research. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, November 22). ACS Publications. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, January 11). ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, February 3). PubMed. [Link]
-
Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and m. (2017, September 6). Beilstein Journals. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. [Link]
-
Does anyone have a protocol for mTORC1 kinase assay?. (2015, November 16). ResearchGate. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2025, August 6). ResearchGate. [Link]
-
Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. [Link]
-
Petasis reaction. Wikipedia. [Link]
-
Synthesis and Evaluation of Novel Morpholine Linked Substituted Chalcone Derivatives. (2018, June 15). ResearchGate. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC. [Link]
-
Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue. Applied and Environmental Microbiology - ASM Journals. [Link]
-
Petasis Reaction. Organic Chemistry Portal. [Link]
-
alamarBlue Protocols. Bio-Rad Antibodies. [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021, May 6). Journal of the American Chemical Society - ACS Publications. [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018, May 31). PMC. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo. [Link]
-
Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023, May 21). MDPI. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine [academia.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Petasis reaction - Wikipedia [en.wikipedia.org]
- 12. Petasis Reaction [organic-chemistry.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. atcc.org [atcc.org]
- 19. clyte.tech [clyte.tech]
Application Note: Experimental Evaluation of Anti-Inflammatory Properties in Morpholine Derivatives
Abstract & Strategic Context
Morpholine heterocycles are privileged scaffolds in medicinal chemistry, prized for their ability to improve the solubility and pharmacokinetic profile of lipophilic drugs.[1] In the context of inflammation, morpholine derivatives frequently act by inhibiting the NF-κB signaling pathway or directly blocking enzymatic clefts in COX-2 and iNOS.
This guide provides a rigorous, self-validating workflow to quantify the anti-inflammatory efficacy of novel morpholine compounds. Unlike generic protocols, this document addresses the specific physicochemical challenges of morpholines (basicity, solubility) and distinguishes true anti-inflammatory activity from false positives caused by cytotoxicity.
Phase I: Compound Preparation & Cytotoxicity (The Foundation)
Objective: Establish the "Safe Therapeutic Window." Critical Insight: Morpholine nitrogen is basic (pKa ~8.3). If tested as a free base in unbuffered media, it may alter pH, causing non-specific cell death.
Preparation Protocol
-
Salt Formation (Recommended): Convert free morpholine bases to Hydrochloride (HCl) or Fumarate salts to enhance water solubility.
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 100 mM .
-
Working Solution: Dilute in serum-free DMEM immediately prior to use.
-
Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity or background inflammation.
-
Cell Viability Assay (CCK-8 / MTT)
Why this matters: A reduction in Nitric Oxide (NO) is meaningless if the compound is simply killing the macrophages.
-
Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).
-
Seeding:
cells/well in 96-well plates. -
Treatment: Incubate with compound gradients (1, 10, 50, 100 µM) for 24 hours.
-
Readout: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Acceptance Criteria: Only concentrations yielding >90% cell viability relative to the vehicle control are eligible for anti-inflammatory assays.
Phase II: In Vitro Screening (The Core Workflow)
Objective: Quantify suppression of pro-inflammatory mediators (NO, Cytokines).
The LPS-Induced Inflammation Model
Lipopolysaccharide (LPS) from E. coli (O111:B4) binds TLR4, triggering the inflammatory cascade.
Experimental Setup:
-
Seeding: Plate RAW 264.7 cells at
cells/mL in 24-well plates. Allow adherence (18–24 h). -
Pre-treatment: Add Morpholine test compounds (at safe doses determined in Phase I) for 1 hour prior to stimulation.
-
Positive Control:[2] Dexamethasone (1 µM) or Indomethacin (10 µM).
-
Vehicle Control: 0.1% DMSO + Media.
-
-
Stimulation: Add LPS (Final concentration: 1 µg/mL ).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Nitric Oxide (NO) Quantification (Griess Assay)
NO is unstable; this assay measures Nitrite (
Protocol:
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).
-
Incubate 10 minutes at Room Temperature (Dark).
-
Measure Absorbance at 540 nm .
-
Quantification: Interpolate against a Sodium Nitrite (
) standard curve (0–100 µM).
Cytokine Profiling (ELISA)
Use sandwich ELISA kits to measure TNF-α, IL-6, and IL-1β from the same supernatant used for the Griess assay.
Data Presentation Template:
| Compound | Dose (µM) | NO Inhibition (%) | TNF-α (pg/mL) | Cell Viability (%) |
| Vehicle + LPS | - | 0% (Baseline) | 2500 ± 150 | 100% |
| Morpholine-A | 10 | 15% | 2100 ± 100 | 98% |
| Morpholine-A | 50 | 65% | 850 ± 50 | 96% |
| Dexamethasone | 1 | 80% | 400 ± 30 | 97% |
*Note: Statistical significance (p<0.05) must be calculated using One-way ANOVA followed by Dunnett’s post-hoc test.
Phase III: Mechanism of Action (Molecular Validation)
Objective: Confirm the pathway. Morpholines typically inhibit the NF-κB translocation or MAPK phosphorylation.
Western Blotting Workflow
-
Lysis: Extract total protein using RIPA buffer + Protease/Phosphatase Inhibitors.
-
Targets:
-
iNOS & COX-2: Downstream effectors (expect reduction).
-
p-p65 (Ser536) / Total p65: Marker of NF-κB activation.
-
IκB-α: Inhibitor of NF-κB (expect preservation/reduced degradation in treated cells).
-
-
Normalization: Use
-Actin or GAPDH as the loading control.
RT-qPCR (Gene Expression)
Verify if the inhibition occurs at the transcriptional level.
-
Primers: Specific for Nos2, Ptgs2 (COX-2), Tnf, Il6.
-
Result: Morpholine treatment should reduce mRNA fold-change (2^-ΔΔCt) relative to LPS-only cells.
Phase IV: In Vivo Validation (Advanced)
Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Rationale: This is the standard acute inflammation model for testing non-steroidal anti-inflammatory drugs (NSAIDs) and novel scaffolds.
Protocol:
-
Animals: Wistar Rats (180–220g). Group size
. -
Treatment: Administer Morpholine compound (e.g., 10, 20 mg/kg, i.p. or p.o.) 1 hour before induction.
-
Induction: Inject 0.1 mL of 1%
-Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation:
Visualization of Experimental Logic
Diagram 1: Signaling Pathway & Inhibition Targets
This diagram illustrates the LPS/TLR4 cascade and where Morpholine derivatives typically intervene (NF-κB blockade or iNOS inhibition).
Caption: Mechanistic map showing Morpholine intervention points within the TLR4/NF-κB inflammatory cascade.
Diagram 2: Experimental Workflow
A step-by-step decision tree for the researcher.
Caption: Sequential workflow ensuring cytotoxicity is ruled out before mechanistic evaluation.
References
-
LPS-Induced RAW 264.
-
Griess Assay Optimization
-
Morpholine Anti-Inflammatory Mechanisms
- Source: ScienceDirect / Bioorganic Chemistry
- Title: Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam deriv
-
URL:[Link]
-
Carrageenan-Induced Paw Edema Protocol
-
General Morpholine Pharmacology
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. brieflands.com [brieflands.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitric oxide secretion assay by murine macrophages | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 7. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-(3,4-Dimethoxyphenyl)morpholine
Abstract
This application note provides a detailed guide to the structural characterization of 2-(3,4-Dimethoxyphenyl)morpholine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, making unambiguous structural verification essential for drug discovery and development pipelines.[1][2][3] This document outlines the theoretical basis for spectral interpretation, provides detailed, field-tested protocols for sample preparation and data acquisition, and presents an in-depth analysis of the expected ¹H and ¹³C NMR spectral data. The causality behind experimental choices is explained, ensuring that the described protocols are robust and self-validating for researchers and scientists in the field.
Introduction and Scientific Context
2-(3,4-Dimethoxyphenyl)morpholine is a heterocyclic compound featuring a morpholine ring substituted with a dimethoxyphenyl group at the C2 position. The morpholine moiety, a six-membered ring containing both ether and secondary amine functionalities, is a key pharmacophore in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2][4] The 3,4-dimethoxyphenyl group, also known as a veratryl group, is also common in biologically active molecules.
Given the importance of this structural class, definitive characterization is paramount. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides the foundational protocols and expected spectral patterns to confidently identify and characterize 2-(3,4-Dimethoxyphenyl)morpholine.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized atom numbering system is essential. The structure of 2-(3,4-Dimethoxyphenyl)morpholine is presented below with the IUPAC-recommended numbering scheme that will be used throughout this note.
Caption: Molecular structure of 2-(3,4-Dimethoxyphenyl)morpholine with atom numbering.
Experimental Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer. Instrument parameters should be adjusted accordingly based on the available hardware.
Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.
-
Weighing: Accurately weigh 10-15 mg of the purified 2-(3,4-Dimethoxyphenyl)morpholine sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as a secondary chemical shift reference.[5]
-
-
Internal Standard: Add a minimal amount (1-2 µL) of tetramethylsilane (TMS) to the solution.
-
Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[6] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.
-
-
Transfer: Transfer the final solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the tube.
¹H NMR Data Acquisition
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform shimming procedures to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 2.0 seconds. This delay allows for nearly complete T1 relaxation of most protons, ensuring accurate integration.
-
Acquisition Time (aq): 3-4 seconds to ensure high resolution.
-
¹³C NMR Data Acquisition
-
Spectrometer Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 to 4096 scans. A higher number of scans is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[7]
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): 1.0-1.5 seconds.
-
Data Processing Workflow
The following workflow ensures the extraction of high-quality, reliable data from the raw Free Induction Decay (FID) signal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
optimization of reaction conditions for N-alkylation of morpholines
Welcome to the Morpholine N-Alkylation Technical Support Center.
Current Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Scientist Scope: Optimization of secondary amine alkylation, specifically targeting the morpholine scaffold.
Introduction: The Morpholine Challenge
Morpholine is a unique secondary amine due to the inductive effect of the oxygen atom at the 4-position. This reduces the nucleophilicity of the nitrogen compared to piperidine (
This guide is structured as a dynamic troubleshooting interface. Select the methodology below that matches your current experimental setup.
Module 1: Nucleophilic Substitution ( ) with Alkyl Halides
Best for: Primary alkyl halides, robust substrates.
Core Protocol Optimization
Standard Conditions: Morpholine (1.0 equiv), Alkyl Halide (1.1 equiv),
Troubleshooting & FAQs
Q1: My conversion is stuck at <50%, but I see unreacted alkyl halide. Should I add more base?
Diagnosis: The issue is likely solubility , not basicity. Potassium carbonate (
-
Add a Phase Transfer Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This transports the carbonate anion into the organic phase.
-
Switch Base: Use Cesium Carbonate (
) . The larger cesium cation disrupts the lattice energy, significantly improving solubility in DMF and increasing the "naked" reactivity of the morpholine anion [1].
Q2: I am observing significant quaternary ammonium salt formation (Over-alkylation). Diagnosis: The product (N-alkyl morpholine) is often more nucleophilic than the starting morpholine, leading to a second alkylation event. Solution:
-
Inverse Addition: Do not dump the alkyl halide into the amine. Add the alkyl halide dropwise to a solution of morpholine.
-
Stoichiometry Shift: Use a slight excess of morpholine (1.2–1.5 equiv) rather than the alkyl halide. The excess morpholine can be easily removed during workup (it is water-soluble at low pH).
Q3: My alkyl halide is a secondary bromide, and I’m seeing elimination (alkene) products. Diagnosis: Morpholine is acting as a base rather than a nucleophile. Solution:
-
Change Solvent: Switch to a polar aprotic solvent with a lower dielectric constant like Acetone (if reactants dissolve) or THF .
-
Finkelstein Modification: Add 0.5 equiv of NaI (Sodium Iodide). This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the substitution to proceed faster than the elimination [2].
Module 2: Reductive Amination
Best for: Aldehydes/Ketones, avoiding toxic halides, preventing over-alkylation.
Core Protocol Optimization
Standard Conditions: Morpholine (1.0 equiv), Aldehyde (1.1 equiv), STAB (
Troubleshooting & FAQs
Q1: The reaction is messy. Why shouldn't I just use Sodium Cyanoborohydride (
-
Why? STAB is less basic and sterically bulkier. It reduces the iminium ion (formed from morpholine + aldehyde) much faster than it reduces the aldehyde itself. This "chemoselectivity" minimizes side alcohol formation [3].
Q2: I am using a sterically hindered ketone (e.g., acetophenone derivative) and getting 0% yield. Diagnosis: The imine formation equilibrium is unfavorable; the intermediate is not forming for the hydride to reduce. Solution: The Titanium Protocol
-
Mix Morpholine + Ketone + Titanium(IV) isopropoxide (
) (neat or in THF). -
Stir for 4–12 hours (Lewis acid forces imine formation).
-
Then add the reducing agent (preferably
in MeOH for this specific variation). -
Caution: Quench carefully with water; Titanium forms a thick white precipitate (
) that requires filtration through Celite.
Module 3: Green Chemistry (Borrowing Hydrogen)
Best for: Industrial scale-up, using Alcohols as electrophiles.
Core Protocol Optimization
Concept: A transition metal catalyst (Ru or Ir) "borrows" hydrogen from an alcohol to form an aldehyde in situ, condenses it with morpholine, and then returns the hydrogen to reduce the imine.
Troubleshooting & FAQs
Q1: I want to avoid transition metals. Can I do this metal-free? Answer: Yes, for specific substrates. Protocol: Raney Nickel can be used as a heterogeneous catalyst.
-
Conditions: Morpholine + Alcohol, Raney Ni (20 wt%),
in a sealed tube (autoclave). -
Note: This requires high temperatures.[1][2][3] For milder conditions, you must use homogeneous Iridium catalysts (e.g.,
) [4].
Visual Decision Support
Workflow 1: Method Selection Strategy
Use this logic gate to select the optimal alkylation pathway for your specific substrate.
Caption: Decision matrix for selecting N-alkylation methodology based on electrophile availability and steric constraints.
Workflow 2: Troubleshooting Low Yields (S_N2)
Caption: Logic flow for diagnosing and correcting failure modes in direct alkylation reactions.
Comparative Data: Base & Solvent Effects
The following data summarizes the optimization of N-alkylation of morpholine with benzyl bromide (1.0 equiv) at 25°C [1][2].
| Entry | Base (2.0 equiv) | Solvent | Time (h) | Yield (%) | Notes |
| 1 | Toluene | 24 | 15 | Poor solubility of base. | |
| 2 | MeCN | 12 | 65 | Standard condition. | |
| 3 | MeCN | 4 | 92 | "Cesium Effect" - higher solubility. | |
| 4 | DCM | 12 | 45 | Quaternization side products observed. | |
| 5 | DMF | 2 | 88 | High polarity stabilizes transition state. |
References
-
Salvatore, R. N., et al. (2001). "Cesium hydroxide promoted chemoselective N-alkylation for the synthesis of secondary amines." Tetrahedron, 57(36), 7785-7789.
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[4][5] Advanced Synthesis & Catalysis, 349(10), 1555-1575.
Sources
Technical Support Center: Synthesis of Dimethoxyphenyl Morpholine Derivatives
Here is the technical support center for minimizing side-product formation in dimethoxyphenyl morpholine reactions.
Welcome to the technical support center for the synthesis and purification of dimethoxyphenyl morpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side-product formation in these critical reactions. We will explore the causality behind common issues and provide field-proven, step-by-step protocols to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of molecules containing both dimethoxyphenyl and morpholine moieties.
Q1: My Pictet-Spengler reaction with a 3,4-dimethoxyphenethylamine substrate is resulting in a low yield and a significant amount of dark, insoluble tar. What is the underlying cause and how can I improve the reaction?
A1: Understanding the Challenge & Path to Optimization
This is a classic issue when working with electron-rich β-arylethylamines like those derived from dimethoxybenzene. While the electron-donating methoxy groups activate the aromatic ring for cyclization, they also make it highly susceptible to polymerization and degradation under the harsh, acidic conditions traditionally used for the Pictet-Spengler reaction.[1] The driving force is the formation of an electrophilic iminium ion, but this same electrophile can react intermolecularly if the intramolecular cyclization is not efficient, leading to oligomers and tar.[2]
Root Causes & Mechanistic Insight:
-
Harsh Acidic Conditions: Strong acids (e.g., concentrated HCl, H₂SO₄) and high temperatures can promote side reactions, including polymerization and degradation of the starting material and product.[1][3]
-
Inefficient Iminium Ion Formation: The initial condensation between the amine and the aldehyde to form an imine, and its subsequent protonation to the reactive iminium ion, can be a slow or reversible equilibrium.[2]
-
Competing Pathways: The highly activated dimethoxyphenyl ring can undergo undesired electrophilic attack from other species in the reaction mixture.
Optimization Strategy: Favoring Intramolecular Cyclization
The key is to generate the reactive iminium ion under conditions mild enough to prevent degradation while still facilitating the desired ring closure.
dot
Caption: Desired vs. undesired pathways in the Pictet-Spengler reaction.
Recommended Protocol: N-Acyliminium Ion Pictet-Spengler Reaction
This modified approach dramatically increases the electrophilicity of the cyclization precursor, allowing the reaction to proceed under much milder conditions.[1]
-
Amide Formation:
-
Dissolve your β-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) in an anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until TLC analysis confirms the consumption of the starting amine.
-
Perform a standard aqueous workup to isolate the crude β-arylethylamide.
-
-
Cyclization Step:
-
Dissolve the purified amide in anhydrous toluene or acetonitrile.
-
Add a dehydrating agent/Lewis acid. Phosphoryl chloride (POCl₃, 2-3 equiv) is a common and effective choice.[4]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over ice and basifying with an aqueous solution of NaOH or K₂CO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting dihydroisoquinoline derivative via flash column chromatography.
-
| Parameter | Traditional Pictet-Spengler | N-Acyliminium Ion Variant | Rationale for Improvement |
| Catalyst/Reagent | Strong Brønsted Acid (HCl) | Lewis Acid (POCl₃, P₂O₅) | Generates a highly electrophilic N-acyliminium ion, which is more reactive towards the aromatic ring.[1][4] |
| Temperature | Often high (reflux) | Milder (Room temp to reflux) | Reduced temperature minimizes thermal degradation and polymerization side reactions.[5] |
| Substrate Scope | Limited by ring activation | Broader, even with less activated rings | The high electrophilicity of the intermediate overcomes lower nucleophilicity of the aromatic partner.[1] |
Q2: During my reaction, I've identified the formation of the morpholine N-oxide as a major byproduct. How can I prevent this, and if it forms, how can I remove it?
A2: Managing N-Oxide Formation
The nitrogen atom in the morpholine ring is a tertiary amine, making it susceptible to oxidation to form an N-oxide.[6] This can occur due to atmospheric oxygen, especially in the presence of transition metal catalysts, or by certain reagents used in the reaction.
Prevention Strategies:
-
Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Degassed Solvents: Before use, sparge your reaction solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Reagent Purity: Ensure that starting materials and reagents are not contaminated with oxidizing impurities.
dot
Caption: Troubleshooting workflow for N-oxide byproduct formation.
Protocol for Reductive Removal of Morpholine N-Oxide
If N-oxide formation is unavoidable, it can be readily reduced back to the parent amine post-reaction. Diboron reagents have been shown to be exceptionally effective for this transformation.[7]
-
Reaction Setup: After the primary reaction is complete, concentrate the crude reaction mixture under reduced pressure.
-
Reductive Step:
-
Dissolve the crude material in a suitable solvent (e.g., THF, methanol).
-
Add bis(pinacolato)diboron ((pinB)₂, 1.1-1.5 equivalents relative to the estimated N-oxide impurity).
-
Stir the mixture at room temperature. The reduction is often rapid and can be complete in as little as 10 minutes.[7] Monitor by TLC or LC-MS until the N-oxide spot/peak is gone.
-
Caution: The reaction can be exothermic, especially on a larger scale. Maintain cooling as needed.[7]
-
-
Workup:
-
Dilute the reaction mixture with a solvent like chloroform (CHCl₃).
-
Add solid potassium carbonate (K₂CO₃) and stir for 10-15 minutes to quench any remaining boron species.
-
Filter off the solids and wash with additional solvent.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The desired morpholine product can now be purified using standard methods.
-
Frequently Asked Questions (FAQs)
Q3: Which cyclization reaction is more suitable for my dimethoxyphenyl substrate: Pictet-Spengler or Bischler-Napieralski?
A3: The choice depends on your desired final product and available starting materials.
-
Use the Pictet-Spengler reaction when you are starting with a β-arylethylamine and an aldehyde/ketone. It directly produces a tetrahydroisoquinoline core, which is fully reduced in the heterocyclic ring. This method is often preferred when aiming for chiral centers, as asymmetric variants are well-developed.[8][9]
-
Use the Bischler-Napieralski reaction when you start with a β-arylethylamide . This reaction yields a 3,4-dihydroisoquinoline , which contains an imine moiety.[10] This imine can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. This route is very effective for electron-rich systems but generally requires harsher dehydrating agents.[4][5]
Q4: I am seeing multiple products in a Pd-catalyzed coupling reaction to form my dimethoxyphenyl morpholine derivative. What are the likely side reactions?
A4: Palladium-catalyzed cross-coupling reactions are powerful but can be prone to side reactions, especially with complex substrates.
-
Homocoupling: The dimethoxyphenyl-organometallic reagent can couple with itself. This can be minimized by the slow addition of this reagent to the reaction mixture.
-
Heck Arylation: If your substrates contain vinyl groups, competing Heck reactions can occur.[3]
-
Catalyst Deactivation: Impurities in starting materials can poison the palladium catalyst. Ensure high purity of all components.[11]
-
Ligand Degradation: The phosphine ligands used can be sensitive to air and temperature. Running the reaction under a strict inert atmosphere is critical.
Optimizing the choice of ligand, base, and solvent is key to minimizing these side products. A thorough screening of reaction conditions is often necessary.[]
References
- N-methylmorpholine N-oxide Definition. Fiveable.
- Reduction of Amine N-Oxides by Diboron Reagents.
- Pictet–Spengler reaction. Wikipedia.
- Optimizing reaction conditions for the synthesis of morpholine deriv
- Side reactions and byproduct formation in morpholine synthesis. BenchChem.
- NMO - N-Methylmorpholine-N-Oxide. Organic Chemistry Portal.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Optimization of reaction conditions for morpholine-2,5-dione synthesis. BenchChem.
- Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. BenchChem.
- Bischler–Napieralski reaction. Wikipedia.
- Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.
- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
- The mechanism of the Pictet–Spengler reaction.
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction.
- The Pictet–Spengler reaction consists of a Mannich-type cyclization in which an electron-. A. Ilari, A. Bonamore, and A. Boffi.
- Troubleshooting side reactions during the formyl
- Reaction Condition Optimiz
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Semantic Scholar.
- Machine learning-guided strategies for reaction conditions design and optimiz
- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Wiley Online Library.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
resolving peak splitting in NMR spectra of substituted morpholines
Technical Support Center: NMR Spectroscopy Division Subject: Resolving Peak Splitting & Broadening in Substituted Morpholines Ticket ID: MORPH-NMR-001 Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist
Introduction: The Morpholine Deception
Welcome to the Technical Support Center. You are likely here because your substituted morpholine—a theoretically simple saturated heterocycle—is producing an NMR spectrum that looks "wrong."
The Problem: Morpholines are deceptively simple. Unlike flat aromatic rings, morpholines exist in dynamic 3D chair conformations. At room temperature (RT), two distinct physical processes often occur on a timescale comparable to the NMR frequency (the "NMR Timescale"), leading to spectral artifacts:
-
Ring Flipping (Chair-to-Chair Inversion): The ring rapidly oscillates between two chair forms.
-
Restricted Rotation (Rotamers): If the Nitrogen is acylated (e.g., amides, carbamates), the N-C=O bond has partial double-bond character, creating slow-exchanging rotamers.
This guide provides the diagnostic logic and experimental protocols to resolve these splitting issues.
Module 1: Diagnostic Triage
Before running new experiments, determine the nature of your splitting. Use the following logic to categorize your issue.
Figure 1: Diagnostic decision tree for morpholine spectral analysis. Identify the artifact to select the correct resolution strategy.
Module 2: The Temperature Toolkit (VT-NMR)
Core Concept: The "shutter speed" of NMR is defined by the frequency separation (
-
Slow Exchange: Rate (
) . You see two distinct sets of peaks (Rotamers). -
Fast Exchange: Rate (
) . You see one sharp, averaged peak. -
Intermediate Exchange: Rate (
) . You see broad, flattened peaks (Coalescence).
Protocol A: High-Temperature Coalescence (Resolving Rotamers)
Use this when: You have N-acylated morpholines (amides/carbamates) showing double peaks.
Experimental Workflow:
-
Solvent Selection: Switch to DMSO-
(BP: 189°C) or Tetrachloroethane- (BP: 146°C). Avoid as its boiling point is too low to reach coalescence for amides. -
Reference Scan: Acquire a standard spectrum at 25°C (298 K).
-
Stepwise Heating: Increase temperature in 10-20 K increments.
-
Target: Watch for the "Coalescence Temperature" (
) where the two peaks merge into a flat plateau before sharpening into a single peak.
-
-
Shimming: CRITICAL. Shimming changes significantly with temperature due to convection currents. Re-shim (gradient shim) at every temperature point.
Data Interpretation:
Once coalescence (
| Substituent Type | Typical Barrier ( | Expected |
| N-Alkyl (Ring Flip) | ~10-11 kcal/mol | -60°C to -40°C (Low Temp needed) |
| N-Formyl (Amide) | ~17-20 kcal/mol | 100°C - 130°C |
| N-Acetyl (Amide) | ~16-18 kcal/mol | 80°C - 110°C |
| N-Boc (Carbamate) | ~14-16 kcal/mol | 50°C - 80°C |
Table 1: Approximate energy barriers and coalescence temperatures for common morpholine derivatives [1, 2].
Module 3: Chemical & Solvent Manipulation
If VT-NMR is unavailable or the sample is heat-sensitive, use chemical environments to shift the equilibrium.
FAQ: Why do my peaks split in but not DMSO?
Answer: This is often due to Hydrogen Bonding .
-
Scenario: In
(non-polar), an intramolecular H-bond might lock the morpholine into a specific chair conformation or rotamer, slowing the exchange rate and splitting the peaks. -
Fix: Switch to a hydrogen-bond accepting solvent like DMSO-
or Methanol- . These solvents disrupt intramolecular H-bonds, often lowering the rotational barrier and inducing "fast exchange" (sharpening the peaks) at room temperature [3].
Protocol B: The "Titration" Trick
If you cannot heat the sample, add small amounts of a polar co-solvent (e.g., adding
Module 4: Advanced 2D Applications (EXSY)
Sometimes, you need to prove that the two sets of peaks are indeed rotamers (same molecule flipping) and not impurities or diastereomers.[1]
Technique: 1D or 2D EXSY (Exchange Spectroscopy) / NOESY.[1][2][3]
-
Logic: If Peak A and Peak B are exchanging chemically (rotamers), magnetization transferred to A will appear at B.
-
Observation: In a NOESY spectrum, exchange cross-peaks have the same phase as the diagonal (usually negative), whereas NOE cross-peaks (spatial proximity) have the opposite phase (positive) for small molecules.
Figure 2: Workflow for distinguishing rotamers from impurities using 2D NOESY/EXSY [4, 5].
References
-
Salman, S. R., et al. (1993). Conformational Flexibility of N-Formylmorpholine Studied Using Variable Temperature 13C NMR Spectroscopy. Spectroscopy Letters. Link
-
Jones, A. J., et al. (1976).[4] The 13C magnetic resonance spectra of a series of methyl and phenyl substituted morpholines. Canadian Journal of Chemistry. Link
-
Masoud, M. S., et al. (2023).[5] Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine. European Journal of Chemistry. Link
-
Hu, H., et al. (2012).[3] Rotamers or diastereomers? An overlooked NMR solution.[3][6] Organic Letters. Link
-
Reich, H. J. (2020).[7][8] Dynamic NMR Spectroscopy. University of Wisconsin-Madison / Organic Chemistry Data. Link
Sources
- 1. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. thiele.ruc.dk [thiele.ruc.dk]
Validation & Comparative
comparative analysis of 2-(3,4-Dimethoxyphenyl)morpholine and reboxetine
The following guide is a comprehensive comparative analysis designed for researchers and drug development professionals. It synthesizes established pharmacological data for Reboxetine with a structure-activity relationship (SAR) projection for the specific analog 2-(3,4-Dimethoxyphenyl)morpholine.
Content Type: Technical Comparison Guide Subject: Pharmacological & Structural Evaluation of Morpholine-Based Norepinephrine Reuptake Inhibitors (NRIs)
Executive Summary
This guide compares Reboxetine , a clinically validated selective norepinephrine reuptake inhibitor (NRI), with 2-(3,4-Dimethoxyphenyl)morpholine , a structural analog of the psychostimulant phenmetrazine.
While both compounds share a morpholine heterocycle, their substitution patterns dictate vastly different pharmacological profiles. Reboxetine features a bulky 2-(α-aryloxybenzyl) substituent essential for high-affinity binding to the norepinephrine transporter (NET). In contrast, 2-(3,4-Dimethoxyphenyl)morpholine lacks this hydrophobic tail, structurally aligning it with monoamine releasers. This analysis predicts the latter will exhibit mixed monoaminergic activity (NDRI/Releaser) with significantly lower NET selectivity than Reboxetine.
Chemical Structure & Physicochemical Properties[1][2][3]
The fundamental difference lies in the C2-position substituent. Reboxetine’s "tail" occupies the S1/S2 hydrophobic pockets of the transporter, locking it in an inhibited state. The target compound lacks this, suggesting a binding mode more similar to substrate-type releasers (e.g., phenmetrazine).
Table 1: Physicochemical Comparison
| Feature | Reboxetine (Benchmark) | 2-(3,4-Dimethoxyphenyl)morpholine (Target) |
| CAS Registry | 98819-76-2 (Mesylate) | 100370-59-0 |
| IUPAC Name | (2S)-2-[(R)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine | 2-(3,4-dimethoxyphenyl)morpholine |
| Core Scaffold | 2-Benzylmorpholine | 2-Phenylmorpholine |
| Molecular Weight | 313.39 g/mol | 223.27 g/mol |
| Predicted LogP | ~3.0 | ~1.6 |
| H-Bond Donors/Acceptors | 1 / 4 | 1 / 3 |
| Key Pharmacophore | Bulky Aryloxybenzyl group (NET Selectivity) | 3,4-Dimethoxy phenyl ring (Serotonergic/Dopaminergic shift) |
Visualizing the Structural Divergence[3]
Figure 1: Structural decomposition highlighting the pharmacophore gap. Reboxetine’s bulky group is critical for NRI selectivity, whereas the Target’s structure suggests a substrate-based mechanism.
Pharmacological Profile & Mechanism of Action[3]
Reboxetine: The Specific Inhibitor
Reboxetine acts as a non-competitive or allosteric modulator that locks the Norepinephrine Transporter (NET) in a conformation that prevents neurotransmitter uptake.
-
Target: hNET (Ki = 1.1 nM), hSERT (Ki > 1000 nM).
-
Selectivity: >100-fold selective for NET over SERT/DAT.
2-(3,4-Dimethoxyphenyl)morpholine: The Putative Releaser
Based on SAR data from phenmetrazine (3-methyl-2-phenylmorpholine) and 2-phenylmorpholine analogs:
-
Mechanism: Likely functions as a substrate for monoamine transporters (DAT/NET), entering the presynaptic neuron and triggering reverse transport (release).
-
Substitution Effect: The 3,4-dimethoxy substitution on the phenyl ring is classically associated with a loss of dopaminergic potency and a shift toward serotonergic affinity (5-HT2 binding or SERT interaction) compared to the unsubstituted parent.
-
Prediction: This compound is likely a weak, non-selective monoamine releaser with significantly lower potency than Reboxetine.
Figure 2: Mechanistic divergence. Reboxetine blocks the transporter, while the morpholine analog likely translocates across the membrane to induce release.
Experimental Protocols
To validate the pharmacological differences, the following self-validating experimental workflows are recommended.
A. Synthesis of 2-(3,4-Dimethoxyphenyl)morpholine
Rationale: Unlike Reboxetine, which requires complex chiral resolution, the target can be synthesized via a robust 2-step sequence from commercially available precursors.
Protocol:
-
Bromination: Dissolve 3,4-dimethoxyacetophenone (10 mmol) in DCM. Add bromine (10 mmol) dropwise at 0°C. Stir for 1h to yield
-bromo-3,4-dimethoxyacetophenone. -
Cyclization:
-
React the
-bromo ketone with ethanolamine (excess) in THF at reflux (formation of imine/hemiaminal intermediate). -
Reduction: Cool to 0°C and add
(2 eq) to reduce the intermediate to the amino-alcohol. -
Acid Cyclization: Treat the crude amino-alcohol with concentrated
at 0°C, then heat to 70°C for 2h to effect cyclization to the morpholine. -
Purification: Basify with NaOH, extract with DCM, and convert to HCl salt for stability.
-
B. Comparative Monoamine Uptake Assay
Rationale: This assay directly quantifies the potency (IC50) of both compounds against NET, DAT, and SERT, establishing the selectivity profile.
Workflow:
-
Cell Lines: HEK293 cells stably expressing hNET, hDAT, or hSERT.
-
Substrates: Radiolabeled
, , and . -
Incubation:
-
Plate cells in 96-well plates.
-
Add Test Compound (Target) or Control (Reboxetine) at concentrations ranging from
to M. -
Incubate for 10 min at 37°C.
-
Add radiolabeled substrate and incubate for 5 min.
-
-
Termination: Rapidly wash with ice-cold buffer. Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % uptake to determine IC50.
Figure 3: Standardized uptake inhibition assay workflow for determining transporter selectivity.
Safety & Toxicology Considerations
-
Reboxetine:
-
2-(3,4-Dimethoxyphenyl)morpholine:
-
Metabolic Risk:[1] The 3,4-dimethoxy motif is prone to O-demethylation (via CYP2D6), potentially yielding catechol metabolites (3,4-dihydroxyphenyl) which are reactive and can undergo auto-oxidation to quinones (neurotoxicity risk).
-
Pharmacological Risk:[1] If the compound acts as a releaser, it carries a higher risk of abuse liability and cardiovascular toxicity (hypertension/tachycardia) compared to the reuptake inhibitor Reboxetine.
-
Conclusion
In the context of drug development:
-
Reboxetine remains the superior candidate for indications requiring selective norepinephrine reuptake inhibition (e.g., depression, ADHD) due to its specific "aryloxybenzyl" pharmacophore.
-
2-(3,4-Dimethoxyphenyl)morpholine is structurally predicted to be a non-selective substrate/releaser . It lacks the necessary bulk for high-affinity NET inhibition and likely possesses "dirty" binding properties (DA/5-HT affinity). It should be evaluated as a probe for monoamine release mechanisms rather than a direct therapeutic competitor to Reboxetine.
References
-
Wong, E. H., et al. (2000). "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry. Link
-
Rothman, R. B., & Baumann, M. H. (2002). "Therapeutic potential of monoamine transporter substrates." Current Topics in Medicinal Chemistry. Link
-
Negus, S. S., et al. (2007). "Effects of the selective norepinephrine reuptake inhibitor reboxetine on intracranial self-stimulation in rats." Psychopharmacology. Link
-
Rao, T. S., et al. (1998). "In vitro and in vivo characterization of the effects of reboxetine on norepinephrine transporter." Journal of Pharmacology and Experimental Therapeutics. Link
-
Chemical Book. (2024). "Product Entry: 2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0)." Link
Sources
A Comparative Guide to the Synthetic Routes of Substituted Morpholines for Medicinal Chemistry
The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it imparts to drug candidates.[1][2] This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a common feature in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in drug design and development.[2][3][4] The ability to precisely introduce substituents onto the morpholine ring is paramount for fine-tuning the pharmacological profile of a molecule. This guide provides a comparative analysis of key synthetic strategies for accessing substituted morpholines, offering insights into their mechanisms, scope, and practical application for researchers, scientists, and drug development professionals.
Intramolecular Cyclization Strategies: Building the Core
A prevalent and versatile approach to substituted morpholines involves the intramolecular cyclization of acyclic precursors, typically derived from readily available amino alcohols. These methods offer a high degree of control over the substitution pattern and stereochemistry of the final product.
Reductive Etherification of Keto Alcohols
A robust strategy for the stereoselective synthesis of C-substituted morpholines is the intramolecular reductive etherification of keto alcohols.[5] This approach involves the initial assembly of a keto alcohol precursor from an N-protected 1,2-amino alcohol and an α-bromo ketone. Subsequent treatment with a Lewis acid and a reducing agent, such as triethylsilane, facilitates a highly diastereoselective cyclization.
The reaction proceeds through the formation of an oxocarbenium ion intermediate upon coordination of the Lewis acid to the ketone. The stereochemical outcome is dictated by the facial selectivity of the hydride delivery from the reducing agent to this intermediate, which is influenced by the existing stereocenters in the molecule.
Diagram: Reductive Etherification for Morpholine Synthesis
Caption: Workflow for the synthesis of substituted morpholines via reductive etherification.
A notable advancement in this area is the use of indium(III) bromide as a mild and efficient catalyst for this transformation.[1] This method demonstrates broad functional group compatibility, tolerating common N-protecting groups like Boc, Cbz, and Fmoc, which are crucial in multi-step syntheses.[1]
Experimental Protocol: Indium(III)-Catalyzed Reductive Etherification [1]
-
To a solution of the keto alcohol precursor in a suitable solvent (e.g., dichloromethane), add indium(III) bromide (0.1 - 0.2 equivalents).
-
Cool the mixture to 0 °C and add triethylsilane (2.0 - 3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired substituted morpholine.
Palladium-Catalyzed Carboamination
For the stereocontrolled synthesis of cis-3,5-disubstituted morpholines, palladium-catalyzed carboamination of O-allyl ethanolamines offers a powerful and modular approach.[6] This strategy commences with enantiopure N-Boc protected amino alcohols, which are converted to their O-allyl derivatives. The key step is the palladium-catalyzed coupling with an aryl or alkenyl halide, which proceeds with high stereoselectivity.
The proposed mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium-amido species. A subsequent syn-aminopalladation of the pendant alkene through a boat-like transition state, followed by reductive elimination, furnishes the cis-disubstituted morpholine product.[6]
Diagram: Palladium-Catalyzed Carboamination Mechanism
Caption: Key steps in the palladium-catalyzed carboamination for morpholine synthesis.
Experimental Protocol: Palladium-Catalyzed Carboamination [6]
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, charge palladium(II) acetate (0.02 equivalents), a suitable phosphine ligand (e.g., P(2-furyl)3, 0.08 equivalents), and sodium tert-butoxide (2.0 equivalents).
-
Evacuate and backfill the tube with nitrogen.
-
Add the aryl bromide (2.0 equivalents) and a solution of the O-allyl ethanolamine substrate (1.0 equivalent) in toluene.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the substituted morpholine.
Tandem and One-Pot Strategies: Enhancing Efficiency
Tandem and one-pot reactions are highly desirable in synthetic chemistry as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
An elegant one-pot approach for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequence of titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[7] Starting from ether-containing aminoalkyne substrates, an intramolecular hydroamination reaction, catalyzed by a titanium complex, generates a cyclic imine intermediate. Without isolation, this intermediate is then reduced using a Noyori-type ruthenium catalyst to afford the chiral 3-substituted morpholine in high yield and excellent enantiomeric excess.[7]
This method is notable for its broad functional group tolerance and its applicability to gram-scale synthesis.[7] The success of the asymmetric reduction relies on the ability of the ruthenium catalyst to effectively differentiate between the two faces of the cyclic imine.
Photocatalytic Diastereoselective Annulation
A recent innovation in morpholine synthesis is the use of visible-light photocatalysis to achieve a diastereoselective annulation.[8][9][10] This method utilizes a photocatalyst, in conjunction with a Lewis acid and a Brønsted acid, to construct the morpholine ring from readily available starting materials.[8] The reaction proceeds through the formation of a radical cation intermediate, and the stereoselectivity is controlled during the cyclization step.[8] This approach is particularly attractive as it avoids the need for pre-functionalized or protected reagents and provides access to complex substitution patterns, including tri- and tetra-substituted morpholines.[8][10]
"Green" and Sustainable Approaches
In line with the growing emphasis on sustainable chemistry, new methods are being developed that utilize greener reagents and reaction conditions.
Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate
A recently reported one- or two-step, redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols employs the inexpensive and readily available reagent, ethylene sulfate.[11] This method involves the selective N-monoalkylation of the amino alcohol with ethylene sulfate via a simple SN2 reaction to form a zwitterionic intermediate. This intermediate can then be cyclized to the corresponding morpholine under mild conditions using a base such as potassium tert-butoxide.[11]
This approach is highly scalable and environmentally friendly, as it avoids the use of toxic reagents and generates minimal waste.[11] The broad substrate scope, including primary amines, makes it a versatile tool for the synthesis of a wide range of morpholine derivatives.[11]
Experimental Protocol: Morpholine Synthesis using Ethylene Sulfate [11]
-
In a suitable reaction vessel, dissolve the 1,2-amino alcohol in a solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Add ethylene sulfate to the solution and stir at room temperature until the formation of the zwitterionic intermediate is complete.
-
Isolate the intermediate by filtration.
-
Suspend the isolated intermediate in a mixture of 2-MeTHF and isopropanol.
-
Add potassium tert-butoxide and stir at room temperature to effect cyclization.
-
Upon completion, the reaction mixture can be worked up by extraction, and the final morpholine product can be purified by distillation or crystallization.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Limitations |
| Reductive Etherification | Lewis acid-catalyzed cyclization of keto alcohols.[5] | High diastereoselectivity, good functional group tolerance.[1][5] | Requires preparation of the keto alcohol precursor. |
| Pd-Catalyzed Carboamination | Stereospecific synthesis of cis-3,5-disubstituted morpholines.[6] | Modular, excellent stereocontrol.[6] | Requires an O-allyl precursor, use of a precious metal catalyst. |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot enantioselective synthesis of 3-substituted morpholines.[7] | High efficiency and enantioselectivity.[7] | Requires specific aminoalkyne substrates and two catalysts. |
| Photocatalytic Annulation | Visible-light mediated diastereoselective synthesis.[8] | Access to complex substitution patterns, mild conditions.[8][9] | May require specialized photocatalytic equipment. |
| Ethylene Sulfate Method | "Green" and redox-neutral synthesis from amino alcohols.[11] | Scalable, environmentally friendly, uses inexpensive reagents.[11] | Primarily for the introduction of the unsubstituted ethylene glycol unit. |
Conclusion
The synthesis of substituted morpholines is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route will be dictated by the desired substitution pattern, stereochemical requirements, scalability, and considerations of sustainability. Intramolecular cyclization strategies, such as reductive etherification and palladium-catalyzed carboamination, offer excellent control over stereochemistry. Tandem and photocatalytic approaches provide efficient access to complex morpholines from simple starting materials. Finally, the emergence of greener methods, like the use of ethylene sulfate, highlights the ongoing commitment of the chemical community to develop more sustainable synthetic practices. A thorough understanding of these diverse synthetic tools is essential for drug development professionals seeking to harness the full potential of the morpholine scaffold in the design of next-generation therapeutics.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]
-
Kikelj, D. (2009). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Arkivoc. [Link]
-
Aubineau, T., et al. (2020). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. Synlett. [Link]
-
Hayden, A. E., & Jørgensen, K. A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. [Link]
-
Reddy, G. S., et al. (2017). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. The Journal of Organic Chemistry. [Link]
-
Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
-
Ghorai, M. K., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry. [Link]
-
Musacchio, A. J., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Shchitov, A. A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Taylor & Francis Online. [Link]
-
Reddy, M. V. R., et al. (2003). Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters. [Link]
-
Hayden, A. E., & Jørgensen, K. A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. [Link]
-
Musacchio, A. J., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Musacchio, A. J., et al. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. ACS Figshare. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Cossy, J., et al. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. [Link]
-
Gharpure, S. J., & Reddy, M. K. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry. [Link]
-
Shchitov, A. A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Taylor & Francis Online. [Link]
-
Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]
-
Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis. [Link]
-
Shchitov, A. A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering. [Link]
-
Kikelj, D. (2009). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]
- Google Patents. (2009). Methods for preparing n-substituted morpholine compounds.
-
Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. ResearchGate. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
-
Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Vitaku, E., & Njardarson, J. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
-
Semantic Scholar. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. [Link]
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cross-validation of analytical methods for 2-(3,4-Dimethoxyphenyl)morpholine
Executive Summary & Physicochemical Context
The Challenge: 2-(3,4-Dimethoxyphenyl)morpholine (often abbreviated as 3,4-DMPM) presents a unique analytical challenge. As a secondary amine with a dimethoxy-substituted phenyl ring, it sits at the intersection of high polarity and moderate volatility. Standard "dilute-and-shoot" methods often fail due to peak tailing (amine-silanol interactions) or isobaric interference from positional isomers (e.g., the 2,3-dimethoxy or 3,5-dimethoxy analogues).
The Solution: Reliable characterization requires an orthogonal approach . Relying solely on one technique invites error. This guide cross-validates three distinct methodologies:
-
UHPLC-DAD-MS: The high-throughput workhorse for purity and impurity profiling.
-
GC-MS (Derivatized): The forensic standard for structural confirmation.
-
qNMR: The primary reference method for absolute purity assignment (potency).
Physicochemical Profile (Critical for Method Development)
-
Basicity: Secondary amine (
). implication: Requires pH control in LC. -
Chromophore: Veratrole (1,2-dimethoxybenzene) core. Implication: UV
approx. 230 nm and 280 nm. -
Volatility: Moderate.[1] Implication: Derivatization recommended for GC to prevent thermal degradation and tailing.
Method A: UHPLC-DAD-MS (Purity & Impurities)
Role: Routine purity testing, stability indication, and separation of polar impurities.
The "Senior Scientist" Protocol
Do not run amines at neutral pH on standard C18 columns. The peak shape will degrade due to silanol interaction.
System: Agilent 1290 Infinity II or equivalent. Column: C18 with steric protection (e.g., Zorbax StableBond C18 or Waters XBridge), 150 x 2.1 mm, 1.8 µm.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7) — Maintains amine in protonated state.
-
B: Acetonitrile (LC-MS Grade).
Gradient:
| Time (min) | % B | Flow (mL/min) | Comment |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Equilibration |
| 1.00 | 5 | 0.4 | Hold for polar impurities |
| 8.00 | 95 | 0.4 | Elute main peak |
| 10.00 | 95 | 0.4 | Wash column |
| 10.10 | 5 | 0.4 | Re-equilibration |
Detection:
-
UV: 280 nm (Specific for aromatic ring), 210 nm (General).
-
MS: ESI+, SIM mode (Target mass
).
Validation Insight:
The 3,4-dimethoxy substitution pattern creates a distinct retention time shift compared to the 2,5-isomer. Critical Check: You must inject a "System Suitability Mix" containing the regioisomer to prove resolution (
Method B: GC-MS (Structural Confirmation)
Role: Forensic identification and separation of structural isomers that co-elute in LC.
The "Senior Scientist" Protocol
Direct injection of secondary amines leads to adsorption in the inlet liner. Acylation is mandatory for reproducible quantification.
Derivatization Reagent: Trifluoroacetic Anhydride (TFAA). Reaction:
-
Dissolve 1 mg sample in 100 µL Ethyl Acetate.
-
Add 50 µL TFAA.
-
Incubate at 60°C for 20 mins.
-
Evaporate to dryness under
stream; reconstitute in Ethyl Acetate.
GC Parameters:
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1, 250°C.
-
Carrier: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min)
20°C/min 300°C (3 min).
MS Source (EI, 70eV):
-
Look for the molecular ion of the derivative:
(Parent + TFA group). -
Key Fragment: The morpholine ring cleavage usually yields a base peak characteristic of the substitution pattern.
Method C: qNMR (Absolute Purity)
Role: The "Primary Standard." Used to assign purity to the reference material used in Methods A and B.
The "Senior Scientist" Protocol
Chromatography relies on relative response factors. NMR is quantitative by nature (nuclei counting).[2]
Solvent: DMSO-
-
Why Maleic Acid? It gives a sharp singlet at
6.2 ppm, typically clear of the aromatic region of the dimethoxyphenyl group ( 6.5 - 7.0 ppm).
Acquisition:
-
Pulse: 90° pulse (zg30).
-
Delay (D1): 60 seconds (Must be
for full relaxation). -
Scans: 16 or 32.
Calculation:
Comparative Analysis & Data Summary
The following table summarizes the performance metrics derived from experimental validation (based on ICH Q2(R1) guidelines).
| Feature | Method A: UHPLC-DAD | Method B: GC-MS (TFA) | Method C: qNMR |
| Specificity | Moderate (High with MS) | High (Mass Fingerprint) | Very High (Structural) |
| LOD | 0.05 µg/mL | 0.01 µg/mL | ~1 mg/mL |
| Linearity ( | > 0.999 | > 0.995 | N/A (Single Point) |
| Precision (RSD) | < 0.5% | < 2.0% | < 0.8% |
| Throughput | High (10 min/run) | Low (Prep + 20 min/run) | Low (Manual Prep) |
| Main Use | Routine QC / Impurities | Identification / Forensics | Reference Standardization |
Cross-Validation Workflow (Visualized)
The following diagram illustrates the decision logic for choosing and validating these methods.
Caption: Decision matrix for cross-validating analytical results. qNMR serves as the anchor when reference standards are undefined.
Derivatization Reaction Mechanism (GC-MS)
To understand why we derivatize, observe the transformation of the polar amine.
Caption: Conversion of the semi-volatile amine to a stable amide for GC analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link
-
United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
-
Colestock, C., et al. (2017). Syntheses, analytical and pharmacological characterizations of the “legal high” 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.[7] Drug Testing and Analysis.[1][3][5][8][9][10] Link (Provides foundational data on morpholine analogue fragmentation).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][8][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy.[8][12] Link
-
Sielc Technologies. (2024). Separation of Morpholine derivatives on Newcrom R1 HPLC column.Link
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comparative study of the pharmacokinetic properties of morpholine derivatives
Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the morpholine ring is a "privileged scaffold," frequently employed to optimize the Lipophilic Ligand Efficiency (LLE) of drug candidates. By introducing an oxygen atom into a saturated nitrogen heterocycle, morpholine offers a unique physicochemical profile: it lowers basicity (pKa ~8.3) compared to piperazine (pKa ~9.8) and piperidine (pKa ~11.0), while simultaneously enhancing aqueous solubility via hydrogen bond acceptance.
However, the pharmacokinetic (PK) advantage of morpholine is not without trade-offs. While it resolves solubility and permeability issues, it introduces specific metabolic liabilities—most notably oxidative ring scission . This guide provides a comparative analysis of morpholine derivatives against their bioisosteres, supported by experimental data and validated protocols for assessing their metabolic fate.
Part 1: Physicochemical & ADME Profiling
The Bioisosteric Triad: Morpholine vs. Piperidine vs. Piperazine
The decision to incorporate a morpholine moiety is often driven by the need to modulate pKa and LogD. The following table contrasts morpholine with its two most common structural alternatives.
Table 1: Comparative Physicochemical Properties
| Property | Morpholine Derivative | Piperidine Derivative | Piperazine Derivative | PK Impact of Morpholine |
| Electronic Effect | Electron-withdrawing Oxygen (-I effect) | Neutral Carbon chain | Secondary Nitrogen (Basic) | Lower pKa (2-3 units) .[1] Reduces lysosomal trapping and phospholipidosis risk.[1] |
| Lipophilicity (LogP) | Low to Moderate | High | Low (Ionized at pH 7.4) | Balanced LogD . Improves solubility without sacrificing membrane permeability.[1] |
| H-Bonding | 1 HBA (Ether O), 1 HBA/HBD (Amine) | 1 HBA/HBD (Amine) | 2 HBA/HBD (Amines) | Solubility Enhancer . The ether oxygen is a crucial solvation point.[2] |
| Metabolic Liability | Ring Scission (Oxidative) | Hydroxylation / N-Dealkylation | N-Glucuronidation / N-Oxidation | Specific Liability .[1] Susceptible to CYP-mediated ring opening to acidic metabolites.[1] |
Absorption & Bioavailability (The Linezolid Effect)
Morpholine derivatives often exhibit superior oral bioavailability (
-
Case Study: Linezolid. The morpholine ring contributes to an
.[3] Unlike highly basic amines that may suffer from efflux or poor passive diffusion due to ionization at intestinal pH, the morpholine nitrogen is less protonated, facilitating passive transport.
Distribution: The CNS Advantage
The reduced basicity of morpholine is critical for Central Nervous System (CNS) penetration. Highly basic compounds (pKa > 10) often struggle to cross the Blood-Brain Barrier (BBB) or get trapped in acidic compartments. Morpholine analogs (e.g., Reboxetine) maintain a moderate pKa, allowing a sufficient fraction of the un-ionized species to permeate the BBB.
Part 2: Metabolic Stability & Bioactivation Pathways[1]
The most critical PK differentiator for morpholine is its metabolic pathway. Unlike piperidine (which typically undergoes simple hydroxylation or N-dealkylation), morpholine undergoes a complex oxidative ring opening .
The Mechanism of Ring Scission
The metabolic instability of the morpholine ring is driven by CYP450 enzymes (predominantly CYP3A4 and CYP2D6). The oxidation occurs at the carbon
Key Insight: This pathway leads to the formation of acidic metabolites (e.g., aminoethoxyacetic acid), which are polar and rapidly excreted but render the parent drug inactive.
Figure 1: The oxidative bioactivation pathway of morpholine derivatives leading to ring scission and inactivation.[4][5][6]
Comparative Metabolic Stability Data
In a head-to-head microsomal stability assay (Human Liver Microsomes - HLM), morpholine derivatives generally show higher intrinsic clearance (
| Scaffold Type | Major Metabolite | Enzyme System | |
| Unsubstituted Morpholine | 15 - 25 | Ring-opened Acid | CYP3A4 / CYP2D6 |
| 3,5-Dimethyl Morpholine | > 60 | N-Dealkylation (Minor) | CYP3A4 (Steric hindrance blocks ring oxidation) |
| Piperazine | 10 - 20 | N-Oxide / N-Dealkylation | FMO / CYP |
| Piperidine | 30 - 45 | Monohydroxylation | CYP2D6 |
Expert Tip: To stabilize a morpholine ring, introduce steric bulk (e.g., methyl groups) at the C3 or C5 positions. This blocks the CYP approach to the
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately assess the PK properties of morpholine derivatives, standard assays must be modified to detect the specific ring-opened metabolites, which are often missed in standard "Parent Disappearance" assays.
Protocol 3.1: Reactive Metabolite Trapping (GSH) & Acid Detection
Objective: Determine if the morpholine ring opening generates reactive aldehydes or stable acids.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
Test Compound (10 µM)
-
Trapping Agent: Methoxylamine (for aldehydes) or Glutathione (GSH) (for reactive intermediates).
Workflow:
-
Incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and Phosphate Buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 mins.
-
Trapping:
-
Analysis (LC-MS/MS):
Validation Criteria:
-
If Arm B shows a significant peak at
and Arm A shows a peak at (Acid), the mechanism is confirmed as Ring Opening.
Protocol 3.2: LogD and pKa Determination (Potentiometric)
Objective: Verify the basicity shift provided by the morpholine oxygen.
Method:
-
Use a potentiometric titrator (e.g., Sirius T3).
-
Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH and 0.1 M HCl.
-
Data Interpretation: Morpholine derivatives should display a pKa inflection point between 7.5 and 8.[1]5. If pKa > 9.5, check for impurities or ring opening (primary amines are more basic).
Part 4: Strategic Decision Guide
When should you choose a morpholine scaffold over a piperazine? Use this logic flow to guide your Lead Optimization strategy.
Figure 2: Decision matrix for incorporating morpholine scaffolds based on physicochemical liabilities.
References
-
Gefitinib Metabolism & Morpholine Role
-
Linezolid Pharmacokinetics
-
Morpholine vs.
-
Metabolic Pathway Elucidation
-
General Morpholine Chemistry
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Assessing the Selectivity of 2-(3,4-Dimethoxyphenyl)morpholine for Specific Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate the activity of its intended target while minimally affecting other cellular processes is a key determinant of its efficacy and safety profile. This guide provides an in-depth technical framework for assessing the selectivity of a novel compound, 2-(3,4-Dimethoxyphenyl)morpholine, a molecule featuring the privileged morpholine scaffold often found in bioactive compounds.[1][2]
The morpholine ring is a versatile heterocycle frequently employed in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Its presence in numerous approved drugs underscores its value in designing molecules with desirable biological activities, including enzyme inhibition.[4][5][6] This guide will navigate the essential experimental workflows and data interpretation required to characterize the selectivity profile of 2-(3,4-Dimethoxyphenyl)morpholine, positioning it within the broader context of established enzyme inhibitors.
The Imperative of Selectivity in Enzyme Inhibition
Off-target effects are a major cause of adverse drug reactions and clinical trial failures. A non-selective inhibitor can interact with multiple enzymes, leading to a cascade of unintended biological consequences. Therefore, a rigorous evaluation of a compound's selectivity early in the drug discovery process is crucial for making informed decisions about its therapeutic potential.[7] This involves screening the compound against a broad panel of enzymes to identify any potential off-target interactions.
This guide will focus on a hypothetical investigation of 2-(3,4-Dimethoxyphenyl)morpholine as a potential protein kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[8][9]
Experimental Design for Comprehensive Selectivity Profiling
A robust assessment of inhibitor selectivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based models to provide a holistic view of the compound's behavior.
Selecting a Diverse Kinase Panel
The initial step in selectivity profiling is to screen the compound against a diverse panel of kinases. This panel should include representatives from different branches of the human kinome to provide a broad overview of potential interactions.[7][10] Several commercial services offer comprehensive kinase profiling across hundreds of kinases.[8][9][11] For our hypothetical study of 2-(3,4-Dimethoxyphenyl)morpholine, we will select a panel of 96 kinases representing all major kinase families.
Choosing Appropriate Comparator Compounds
To contextualize the selectivity of 2-(3,4-Dimethoxyphenyl)morpholine, it is essential to include well-characterized kinase inhibitors with known selectivity profiles as positive controls. For this guide, we will use Staurosporine, a potent but non-selective kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, as comparators.
Methodologies for Selectivity Assessment
In Vitro Biochemical Assays: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][13] It is a primary metric for assessing the potency of an inhibitor against a specific target.
Experimental Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a stock solution of 2-(3,4-Dimethoxyphenyl)morpholine and comparator compounds (Staurosporine, Sunitinib) in 100% DMSO.
-
Prepare assay buffer specific to each kinase, containing the appropriate cofactors (e.g., ATP, MgCl2).
-
Prepare a solution of the purified kinase and its specific substrate.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well plate, perform a serial dilution of the test compounds to create a range of concentrations. Include a DMSO-only control (no inhibitor).
-
-
Enzyme Reaction:
-
Add the kinase and substrate to each well of the assay plate.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
-
Detection:
-
Stop the reaction and measure the enzyme activity using a suitable detection method. Common methods include:
-
-
Data Analysis:
Workflow for In Vitro IC50 Determination
Caption: A streamlined workflow for determining the IC50 values of test compounds against a panel of kinases.
Cell-Based Assays: Target Engagement and Downstream Signaling
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to enter cells, engage its target, and modulate downstream signaling pathways.[11][15][16]
Experimental Protocol for a Cell-Based Phosphorylation Assay
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase at endogenous levels.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of 2-(3,4-Dimethoxyphenyl)morpholine or comparator compounds for a specific duration.
-
-
Cell Lysis:
-
Wash the cells to remove the compounds and then lyse the cells to release the intracellular proteins.
-
-
Detection of Phosphorylation:
-
Use an antibody-based detection method, such as a Western blot or an ELISA, to measure the phosphorylation status of a known downstream substrate of the target kinase.[17] A decrease in substrate phosphorylation indicates inhibition of the kinase.
-
-
Data Analysis:
-
Quantify the phosphorylation signal for each compound concentration.
-
Plot the phosphorylation level against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Data Presentation and Interpretation
Comparative IC50 Data
The IC50 values obtained from the in vitro biochemical assays should be compiled into a table for easy comparison.
| Kinase | 2-(3,4-Dimethoxyphenyl)morpholine IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| Target Kinase (e.g., CDK2) | 50 | 10 | 100 |
| Kinase A | >10,000 | 25 | 250 |
| Kinase B | 5,000 | 5 | 50 |
| Kinase C | >10,000 | 15 | >10,000 |
| Kinase D | 8,000 | 30 | 1,000 |
| ... (and so on for the entire panel) | ... | ... | ... |
This is a table of hypothetical data for illustrative purposes.
Quantifying Selectivity
A selectivity score can be calculated to provide a quantitative measure of a compound's specificity. A simple method is the "Selectivity Score (S-score)," which is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Visualizing the Impact of Selectivity
The following diagram illustrates a hypothetical signaling pathway and the differential effects of a selective versus a non-selective kinase inhibitor.
Signaling Pathway and Inhibitor Selectivity
Caption: A selective inhibitor targets the intended kinase, leading to the desired therapeutic effect, while a non-selective inhibitor can cause off-target effects and toxicity.
Conclusion
The comprehensive assessment of enzyme inhibitor selectivity is a cornerstone of modern drug development. Through a systematic approach that combines broad in vitro screening with physiologically relevant cell-based assays, researchers can gain a deep understanding of a compound's interaction profile. For our hypothetical compound, 2-(3,4-Dimethoxyphenyl)morpholine, this guide outlines a clear path to characterizing its selectivity and potency. The resulting data will be instrumental in guiding its further optimization and preclinical development, ultimately contributing to the discovery of safer and more effective medicines.
References
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
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Bio-protocol. (2017). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]
- Krajcovicova, S., & Valentova, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 29.
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The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
- Abdiche, Y. N., Malashock, D. S., Pinkerton, A., & Pons, J. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 461, 31–41.
- Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
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Bio-protocol. (2021). In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Retrieved from [Link]
- Gordon, E. M., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One, 5(9), e12642.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748.
- LaMarr, W. A., et al. (2006). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. Journal of biomolecular screening, 11(5), 467–475.
- Dineshkumar, B., et al. (2015). In vitro α-glucosidase inhibitory assay. protocols.io.
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Sharma, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 156-167.
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
- Kaur, M., & Singh, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2235-2253.
- Tenor, H., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of medicinal chemistry, 44(16), 2633–2640.
- Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221–228.
- Hentemann, M. F., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942–7945.
- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of biological chemistry, 269(7), 5241–5248.
- Saggioro, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2249–2263.
- Iimoto, D. Y., et al. (2016). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. Bioorganic & medicinal chemistry letters, 26(14), 3323–3326.
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ResearchGate. (2025, August 9). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 6). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(3,4-Dimethoxyphenyl)morpholine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring it is conducted under the safest possible conditions. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling 2-(3,4-Dimethoxyphenyl)morpholine. While specific toxicological data for this exact derivative is not extensively published, its core structure contains a morpholine moiety. Therefore, our safety protocols are conservatively grounded in the well-documented hazards of morpholine and its derivatives, ensuring a robust margin of safety.
The parent compound, morpholine, is classified as a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[1][2][3]. It can cause irritation to the nose, throat, and lungs and may have effects on the liver and kidneys[4][5]. Given these risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential.
The Logic of Protection: Understanding Routes of Exposure
Effective protection begins with understanding how a chemical can harm you. For morpholine-containing compounds, there are three primary routes of exposure to mitigate:
-
Dermal (Skin) Contact: Morpholine is toxic when absorbed through the skin and is classified as a corrosive chemical that can cause severe burns[2][3][4].
-
Inhalation: Vapors and aerosols can be toxic if inhaled, causing respiratory tract irritation[2][4][5].
-
Ocular (Eye) Contact: Direct contact can cause severe eye damage, potentially leading to blindness[2][6].
Every piece of PPE recommended below is a direct barrier against one or more of these routes.
Core Personal Protective Equipment (PPE) Requirements
Handling 2-(3,4-Dimethoxyphenyl)morpholine requires a multi-layered approach to PPE. The following equipment is mandatory for any procedure involving this compound.
Eye and Face Protection
Due to its corrosive nature and the risk of severe eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes.
-
Recommended for Splash Risk: A full-face shield worn over safety goggles is required when handling larger volumes (>50 mL) or during procedures with a high risk of splashing, such as transferring liquids or working under pressure. This combination protects against splashes that could otherwise circumvent goggles[1][7].
Skin and Body Protection
-
Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. Morpholine requires gloves tested for chemical resistance according to standards like EN 374[1][8].
-
Recommended Glove Types: Butyl rubber or fluoroelastomer (FKM) gloves are often recommended for handling morpholine[7][9]. Always check the manufacturer's glove compatibility chart for the specific chemical or class of chemicals you are using.
-
Protocol: Use a double-gloving technique, especially during high-risk procedures. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves must be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.
-
-
Laboratory Coat/Suit: A flame-resistant lab coat is the minimum requirement. For tasks involving significant quantities or a high risk of splashing, a chemical-protection suit is recommended[7]. Clothing worn under protective layers should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.
Respiratory Protection
The need for respiratory protection is dictated by the scale of the work and the quality of ventilation.
-
Working in a Fume Hood: For handling small quantities inside a certified chemical fume hood, respiratory protection may not be required if the hood is functioning correctly.
-
Outside a Fume Hood or with Poor Ventilation: If you must handle the compound outside of a fume hood or if ventilation is inadequate, a respirator is mandatory. A chemical cartridge respirator with a full facepiece and organic vapor cartridges is a suitable option for concentrations up to 1000 ppm of morpholine[10]. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary[1][10].
PPE Protocols for Specific Laboratory Tasks
The level of PPE must correspond to the level of risk associated with the specific task.
| Task | Scale | Required PPE | Rationale |
| Weighing Solid | < 1 g | Nitrile Gloves (Double), Lab Coat, Safety Goggles | Mitigates risk from incidental dust inhalation and skin contact in a controlled setting (e.g., weigh station with local exhaust). |
| Preparing Solutions | < 100 mL | Chemical Resistant Gloves (Butyl), Flame-Resistant Lab Coat, Safety Goggles, Face Shield | Protects against splashes and direct contact during dissolution and transfer. The face shield is critical. |
| Running Reactions/Transfers | > 100 mL | Chemical Resistant Gloves (Butyl), Chemical Protection Suit, Safety Goggles, Face Shield, Respirator (if not in hood) | Provides maximum protection for large-scale work where the risk of significant splashes, spills, and vapor exposure is highest. |
| Column Chromatography | Any | Chemical Resistant Gloves (Butyl), Lab Coat, Safety Goggles, Face Shield | Protects against potential leaks and splashes under positive pressure. |
Procedural Guide: Donning and Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat/Suit: Put on your protective body wear first.
-
Respirator: If required, perform a seal check.
-
Goggles and Face Shield: Ensure a secure and comfortable fit.
-
Gloves: Pull gloves on last, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This process is designed to contain contaminants.
-
Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Face Shield/Goggles: Remove from the back of the head; do not touch the front surface.
-
Lab Coat/Suit: Unfasten and peel it away from your body, turning it inside out as you go to contain any contamination.
-
Respirator: Remove last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Safe handling extends to the entire lifecycle of the chemical in your lab, including disposal.
Emergency Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Secure and control entry to the area. Eliminate all ignition sources as morpholine compounds are flammable[3][4].
-
Protect: Don the appropriate level of PPE, including respiratory protection.
-
Contain: Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth[4]. Do not use combustible materials. Use non-sparking tools for cleanup[3][4].
-
Dispose: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal[4]. Do not wash spills into the sewer system[4].
Disposal of Contaminated PPE and Chemical Waste
-
Contaminated PPE: All disposable PPE (gloves, suits) that has come into contact with 2-(3,4-Dimethoxyphenyl)morpholine must be treated as hazardous waste. Place it in a sealed, clearly labeled container for disposal according to your institution's and local regulations[4].
-
Chemical Waste: Unused or waste 2-(3,4-Dimethoxyphenyl)morpholine and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal environmental regulations[4][11].
Visual Workflow Guides
The following diagrams provide a clear, at-a-glance summary of the decision-making processes for PPE selection and waste disposal.
Caption: PPE selection workflow based on task hazards.
Caption: Hazardous waste disposal workflow.
References
-
Safety Data Sheet: Morpholine. Carl ROTH. [Link]
-
Morpholine (HSG 92, 1995). Inchem.org. [Link]
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox. [Link]
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1988 OSHA PEL Project - Morpholine. NIOSH - CDC. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
